Rosmarinyl glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-5-2-12(8-15(16)28)9-17(23(33)34)35-19(29)6-3-11-1-4-13(26)14(27)7-11/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUVZAXOLYUDN-PRFRQLEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238363 | |
| Record name | Rosmarinyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910028-78-3 | |
| Record name | Rosmarinyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910028783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmarinyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMARINYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBK307OWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthesis of Rosmarinyl Glucoside in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, exhibits enhanced stability and bioavailability, making it a compound of significant interest for pharmaceutical and cosmetic applications. Understanding its biosynthesis in plants is crucial for metabolic engineering strategies aimed at optimizing its production. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final glycosylated product. It includes a summary of quantitative data, detailed experimental protocols for key enzymes, and visual representations of the pathway and experimental workflows to facilitate comprehension and further research.
Introduction
Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a well-documented secondary metabolite in various plant families, notably Lamiaceae and Boraginaceae, with potent antioxidant, anti-inflammatory, and antimicrobial properties. The glycosylation of rosmarinic acid to form this compound is a critical modification that enhances its solubility and stability[1]. This guide elucidates the intricate enzymatic cascade responsible for the synthesis of this valuable compound.
The Biosynthetic Pathway of Rosmarinic Acid
The formation of this compound begins with the biosynthesis of its precursor, rosmarinic acid. This process involves a convergence of two distinct pathways originating from the primary amino acids L-phenylalanine and L-tyrosine.
The Phenylpropanoid Pathway (from L-Phenylalanine)
The initial steps mirror the general phenylpropanoid pathway, converting L-phenylalanine into 4-coumaroyl-CoA:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
The Tyrosine-Derived Pathway (from L-Tyrosine)
Parallel to the phenylpropanoid pathway, L-tyrosine is converted to 3,4-dihydroxyphenyllactic acid:
-
Tyrosine Aminotransferase (TAT): Transaminates L-tyrosine to 4-hydroxyphenylpyruvic acid.
-
Hydroxyphenylpyruvate Reductase (HPPR): Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.
Condensation and Hydroxylation to form Rosmarinic Acid
The products of these two pathways are then condensed and modified to yield rosmarinic acid:
-
Rosmarinic Acid Synthase (RAS): This key enzyme, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid (in some species) or 4-hydroxyphenyllactic acid (in other species).
-
Cytochrome P450 Hydroxylases (CYP98A subfamily): These enzymes are responsible for the 3-hydroxylation of the aromatic rings. The timing of this hydroxylation can vary between plant species, occurring either before or after the esterification by RAS.
The Final Step: Glucosylation of Rosmarinic Acid
The conversion of rosmarinic acid to this compound is catalyzed by a specific UDP-glycosyltransferase (UGT). Recent studies have identified several UGTs from Arnebia euchroma capable of this reaction.
-
UDP-Glucosyltransferase (UGT): Utilizes UDP-glucose as a sugar donor to attach a glucose moiety to the hydroxyl group of rosmarinic acid. For instance, salviaflaside is a rosmarinic acid 3'-glucoside found in Salvia species.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.
Quantitative Data Summary
The accumulation of rosmarinic acid and its glucoside can vary significantly between plant species, tissues, and environmental conditions. The following tables summarize available quantitative data.
Table 1: Concentration of Rosmarinic Acid and Salviaflaside in Salvia Species
| Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |
| Salvia abrotanoides | Roots | Rosmarinic Acid | 65.56 | [2] |
| Salvia abrotanoides | Roots | Salviaflaside | Not Quantified | [2] |
| Salvia yangii | Roots | Rosmarinic Acid | 19.85 | [2] |
| Salvia yangii | Roots | Salviaflaside | Not Quantified | [2] |
| Ocimum basilicum (Green) | Leaves | Rosmarinic Acid | 0.069 | [3] |
| Ocimum basilicum (Purple) | Leaves | Rosmarinic Acid | 0.043 | [3] |
Table 2: Characterized UDP-Glucosyltransferases from Arnebia euchroma with Activity towards Rosmarinic Acid
| Enzyme | Substrate(s) | Product(s) | Reference |
| AeUGT_01 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |
| AeUGT_02 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |
| AeUGT_03 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |
| AeUGT_04 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |
| AeUGT_10 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |
Note: Specific kinetic parameters (Km, Vmax, kcat) for these enzymes with rosmarinic acid as a substrate are not yet fully reported in publicly available literature and represent a key area for future research.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthetic pathway.
Cloning of a Putative Rosmarinic Acid Glucosyltransferase (UGT)
The following workflow outlines the general steps for cloning a UGT gene.
Protocol based on the study of UGTs from Arnebia euchroma[4]:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification: Full-length coding sequences of putative UGTs are amplified from the cDNA using gene-specific primers.
-
Cloning and Sequencing: The amplified PCR products are cloned into an expression vector (e.g., pET vectors for E. coli expression). The constructs are then transformed into a suitable E. coli strain. Positive clones are confirmed by sequencing.
-
Heterologous Expression and Purification: The recombinant UGT is overexpressed in E. coli by induction (e.g., with IPTG). The cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography if an affinity tag (e.g., His-tag) was included in the expression vector.
In Vitro Enzyme Assay for Rosmarinic Acid Glucosyltransferase Activity
Materials:
-
Purified recombinant UGT enzyme
-
Rosmarinic acid (substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)
-
Stopping solution (e.g., methanol or acetonitrile)
-
HPLC or UPLC-MS system for product analysis
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of rosmarinic acid, and UDP-glucose.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-37°C).
-
Initiate the reaction by adding a specific amount of the purified UGT enzyme.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or UPLC-MS to identify and quantify the formation of this compound. A standard of this compound is required for accurate quantification.
HPLC Analysis of Rosmarinic Acid and this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Rosmarinic acid and its derivatives absorb strongly in the UV region, typically monitored around 330 nm.
-
Injection Volume: 10-20 µL.
Quantification:
-
A calibration curve is generated using known concentrations of pure rosmarinic acid and this compound standards. The concentration of these compounds in the experimental samples is then determined by comparing their peak areas to the calibration curve.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving multiple enzymatic steps across two converging pathways, culminating in a final glucosylation reaction. While the pathway to its precursor, rosmarinic acid, is well-established, the specific glucosyltransferases responsible for the final step are only beginning to be identified and characterized. The identification of several active UGTs from Arnebia euchroma provides a significant advancement in this field.
Future research should focus on:
-
Detailed Kinetic Characterization: Determining the kinetic parameters (Km, Vmax, kcat) of rosmarinic acid glucosyltransferases to understand their efficiency and substrate specificity.
-
In Vivo Functional Analysis: Confirming the role of candidate UGTs in this compound biosynthesis within the plant through techniques like gene silencing or overexpression.
-
Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic pathway genes to identify key transcription factors and signaling molecules that control the production of this compound.
A comprehensive understanding of this pathway will be instrumental in developing biotechnological platforms for the sustainable and high-yield production of this medicinally important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular cloning and characterization of rosmarinic acid biosynthetic genes and rosmarinic acid accumulation in Ocimum basilicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Cloning and functional analysis of caffeic acid and rosmarinic acid glycosyltransferases from Arnebia euchroma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Plant Sources of Rosmarinyl Glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, is a naturally occurring phenolic compound that has garnered significant interest in the pharmaceutical and cosmetic industries. As a more stable and bioavailable precursor to rosmarinic acid, it offers enhanced potential for therapeutic applications, including antioxidant, anti-inflammatory, and skin-protective activities. This technical guide provides a comprehensive overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and biological signaling pathways.
Natural Plant Sources and Quantitative Data
This compound and its derivatives are primarily found in plants belonging to the Lamiaceae (mint) family, with notable concentrations in various Salvia species. The most well-characterized derivative is salviaflaside, a rosmarinic acid 3'-O-β-D-glucoside. Quantitative data on the concentration of this compound in different plant parts and species are summarized in the table below. It is important to note that the concentration of these compounds can vary significantly based on factors such as plant organ, developmental stage, and environmental conditions.
| Plant Species | Plant Part | Compound | Concentration (mg/g DW) | Reference |
| Salvia yangii | Roots | Salviaflaside (Rosmarinic acid 3'-O-β-D-glucoside) | ~1.5 - 4.5 | [1] |
| Salvia abrotanoides | Roots | Salviaflaside (Rosmarinic acid 3'-O-β-D-glucoside) | ~1.0 - 3.0 | [1] |
| Thymus praecox subsp. grossheimii | Aerial Parts | Luteolin 5-O-β-D-glucopyranoside* | 57.8 | [2] |
Note: Data for Luteolin 5-O-β-D-glucopyranoside is included to provide a reference for a structurally related flavonoid glucoside found in the Lamiaceae family, for which quantitative data is available.
Biosynthesis of this compound
The biosynthesis of this compound begins with the well-established pathway of its aglycone, rosmarinic acid. This pathway involves the convergence of the phenylpropanoid and tyrosine-derived pathways. The final step is the glycosylation of rosmarinic acid, which is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. While the specific UGT responsible for the formation of this compound has not been definitively identified in all plant species, the general mechanism is understood.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Purification of this compound
This protocol is a representative method adapted from procedures used for the extraction and purification of related phenolic compounds from plant materials.
a. Extraction:
-
Sample Preparation: Air-dry the plant material (e.g., roots of Salvia species) at room temperature and grind into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 80% methanol at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
b. Purification using Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel 60, using a suitable solvent system (e.g., a gradient of chloroform-methanol) as the mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light or a vanillin-sulfuric acid spray reagent).
-
Pooling and Concentration: Pool the fractions containing the purified this compound and concentrate them using a rotary evaporator.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This HPLC method is based on established protocols for the quantification of rosmarinic acid and its derivatives.
a. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 10% to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 330 nm.
-
Injection Volume: 20 µL.
b. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh the purified plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
c. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: General workflow for extraction and analysis.
Biological Signaling Pathways
While research on the specific signaling pathways of this compound is ongoing, it is widely accepted that its biological activities are primarily mediated through its hydrolysis to rosmarinic acid. Rosmarinic acid is known to modulate several key inflammatory and stress-response pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Rosmarinic acid has been shown to exert potent anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.
Caption: Inhibition of NF-κB and MAPK pathways by rosmarinic acid.
Protection of the Extracellular Matrix
This compound is reported to protect the integrity of the extracellular matrix (ECM) by inhibiting the activity of matrix metalloproteinases (MMPs) and hyaluronidase.[6] MMPs are a family of enzymes responsible for the degradation of ECM components like collagen, while hyaluronidase breaks down hyaluronic acid, a key component of the ECM that contributes to tissue hydration and lubrication.
Caption: Mechanism of extracellular matrix protection.
Conclusion
This compound represents a promising natural compound with significant potential for therapeutic and cosmetic applications. This guide has provided a detailed overview of its natural sources, methods for its analysis, and its underlying mechanisms of action. Further research is warranted to fully elucidate the specific UDP-glycosyltransferases involved in its biosynthesis and to explore the full spectrum of its biological activities and signaling pathways. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Seasonal Variations of Rosmarinic Acid and Its Glucoside and Expression of Genes Related to Their Biosynthesis in Two Medicinal and Aromatic Species of Salvia subg. Perovskia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phtytochemical Studies and Quantitative HPLC Analysis of Rosmarinic Acid and Luteolin 5-O-β-D-Glucopyranoside on Thymus praecox subsp. grossheimii var. grossheimii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Explained + Products) [incidecoder.com]
Physicochemical Properties of Rosmarinyl Glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinyl glucoside, a glycosidic derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plants, including those of the Lamiaceae family such as rosemary (Rosmarinus officinalis) and lemon balm (Melissa officinalis).[1] As a water-soluble and more stable form of rosmarinic acid, this compound has garnered significant interest in the pharmaceutical and cosmetic industries.[2][3][4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic or cosmetic agent. The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data is available, certain parameters are predicted values.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H26O13 | [3][7][8] |
| Molecular Weight | 522.46 g/mol | [3][7][8] |
| CAS Number | 910028-78-3 | [3][7][9] |
| Appearance | Crystalline solid | Inferred from general properties of similar compounds |
| Predicted Density | 1.625 g/cm³ | [9] |
| Predicted XlogP3-AA | 0.6 | [7] |
Table 2: Solubility Data of this compound
| Solvent | Solubility | Source |
| Water | 11,740 mg/L (estimated) | [10] |
| DMSO | Soluble | [1][9] |
| Pyridine | Soluble | [1] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [9] |
| Dichloromethane | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| Acetone | Soluble | [9] |
Table 3: Spectroscopic Data of this compound (Predicted/General)
| Technique | Data | Source |
| 1H-NMR | Complex aromatic and sugar region signals expected. | General knowledge of flavonoid glycoside spectra[11][12][13][14][15] |
| 13C-NMR | Characteristic signals for aromatic carbons, ester carbonyl, carboxylic acid, and glycosidic carbons. | General knowledge of flavonoid glycoside spectra[11][12][13][14][15] |
| Mass Spectrometry (ESI-MS/MS) | Expected fragmentation includes loss of the glucose moiety (162 Da) and further fragmentation of the rosmarinic acid aglycone. | Inferred from fragmentation of similar glycosides[16] |
Experimental Protocols
Detailed experimental protocols are crucial for the consistent isolation, purification, and characterization of this compound. The following sections provide methodologies that can be adapted for this purpose.
Isolation and Purification of this compound
This protocol describes a general method for the extraction and purification of phenolic glycosides from plant material, which can be optimized for this compound from sources like Melissa officinalis.
a. Extraction:
-
Air-dry and powder the plant material (e.g., leaves of Melissa officinalis).
-
Extract the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and moderately polar compounds. The aqueous layer will contain the polar glycosides.
b. Column Chromatography:
-
Subject the concentrated aqueous layer to column chromatography on a Diaion HP-20 column.
-
Wash the column with distilled water to remove sugars and other highly polar compounds.
-
Elute the phenolic compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light.
c. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the compound of interest based on TLC analysis.
-
Further purify the pooled fractions using preparative HPLC on a C18 column.[17][18][19][20][21]
-
Use a gradient elution system with acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 330 nm for rosmarinic acid derivatives) and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Characterization of this compound
a. High-Performance Liquid Chromatography (HPLC-DAD):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at 280 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard of purified this compound to create a calibration curve.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The expected 1H NMR spectrum would show signals for the aromatic protons of the caffeoyl and dihydroxyphenyllactic acid moieties, the vinyl protons of the acrylic acid chain, and the protons of the glucose unit.
-
The 13C NMR spectrum would display resonances for all 24 carbons, including those of the aromatic rings, carbonyls, and the glucose moiety.
c. Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16][22][23][24]
-
In positive ion mode, expect to observe the protonated molecule [M+H]+ and adducts such as [M+Na]+.
-
In negative ion mode, the deprotonated molecule [M-H]- should be prominent.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. Key fragments would likely correspond to the loss of the glucose unit (-162 Da) and characteristic fragments of the rosmarinic acid aglycone.
Biological Activities and Signaling Pathways
This compound, as a derivative of rosmarinic acid, is expected to exhibit similar biological activities, including antioxidant and anti-inflammatory effects. The glycosylation is known to improve its bioavailability and stability, potentially enhancing its therapeutic efficacy.[2][3][5][6]
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Chronic inflammation is implicated in numerous diseases. Rosmarinic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][25][26][27][28][29][30][31][32][33] this compound likely acts in a similar manner upon hydrolysis to rosmarinic acid in vivo.
a. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Rosmarinic acid has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[26][27][31]
b. MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate cellular processes such as inflammation, proliferation, and apoptosis. Inflammatory stimuli can activate these kinases, leading to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Rosmarinic acid has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[8][19][25][27][32][33][34][35]
References
- 1. Rosmarinic acid influences collagen, MMPs, TIMPs, glycosylation and MUC1 in CRL-1739 gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. This compound | Cosmetic Ingredients Guide [ci.guide]
- 4. ulprospector.com [ulprospector.com]
- 5. researchgate.net [researchgate.net]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound | C24H26O13 | CID 11606086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound, 910028-78-3 [thegoodscentscompany.com]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Table 5 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 25. mdpi.com [mdpi.com]
- 26. Rosmarinic acid promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SIRT1/NFκB pathway mediates anti-inflammatory and anti-apoptotic effects of rosmarinic acid on in a mouse model of nonalcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. globalsciencebooks.info [globalsciencebooks.info]
- 29. researchgate.net [researchgate.net]
- 30. mrs-j.org [mrs-j.org]
- 31. researchgate.net [researchgate.net]
- 32. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. embopress.org [embopress.org]
- 34. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosmarinyl Glucoside: A Technical Guide for Researchers
An In-depth Examination of its Physicochemical Properties, Biological Activities, and Associated Experimental Protocols
Abstract
Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, is a polyphenolic compound of significant interest in the fields of dermatology, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and detailed protocols for relevant experimental assays. The information is intended for researchers, scientists, and professionals involved in drug development and related disciplines.
Chemical and Physical Properties
This compound is the product of the glycosylation of rosmarinic acid, a process that attaches a glucose molecule to the rosmarinic acid structure. This modification enhances the compound's stability and water solubility, making it more suitable for various formulations.
| Property | Value | Reference |
| CAS Number | 910028-78-3 | |
| Molecular Formula | C24H26O13 | |
| Molecular Weight | 522.46 g/mol | |
| IUPAC Name | (2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
Synthesis and Purification
Enzymatic Synthesis
The synthesis of this compound is typically achieved through the enzymatic glycosylation of rosmarinic acid. This biocatalytic approach offers high regioselectivity and milder reaction conditions compared to chemical synthesis. Enzymes such as UDP-glycosyltransferases (UGTs) and cyclodextrin glucanotransferases (CGTases) are commonly employed for this purpose.
The general principle involves the transfer of a glucose moiety from a donor substrate, such as UDP-glucose or a cyclodextrin, to rosmarinic acid. The reaction is carried out in a suitable buffer system at an optimal temperature and pH for the specific enzyme used.
A general workflow for the enzymatic synthesis of this compound is outlined below:
Caption: General workflow for the enzymatic synthesis of this compound.
Purification
Following synthesis, this compound is purified from the reaction mixture to remove unreacted substrates, enzyme, and byproducts. Chromatographic techniques are the primary methods for purification.
Flash Column Chromatography: This technique can be used for initial purification. The crude reaction mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the desired product.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. The partially purified fractions from flash chromatography are injected into a preparative HPLC system equipped with a suitable column (e.g., C18). A gradient or isocratic elution with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier like formic or acetic acid, is used to separate this compound from remaining impurities.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. After penetrating the skin, it can be converted back to rosmarinic acid, the biologically active form.
Antioxidant Activity
This compound is a potent antioxidant that can neutralize free radicals, thereby protecting cells from oxidative damage. This activity is crucial in mitigating the effects of environmental stressors on the skin.
Anti-inflammatory Activity
The compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.
The signaling pathway for NF-κB inhibition is depicted below:
Caption: this compound inhibits the NF-κB signaling pathway.
Skin Protection
This compound plays a significant role in protecting the skin's extracellular matrix. It achieves this by inhibiting the activity of enzymes that degrade key structural components of the skin.
-
Collagenase Inhibition: It prevents the breakdown of collagen, a protein essential for skin firmness and elasticity.
-
Hyaluronidase Inhibition: It inhibits the degradation of hyaluronic acid, which is crucial for maintaining skin hydration and plumpness.
Experimental Protocols
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the sample or control to the DPPH solution.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and a positive control (e.g., Trolox).
-
Add a small volume of the sample or control to the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
Enzyme Inhibition Assays
Principle: This assay measures the inhibition of collagenase activity, often using a synthetic substrate that mimics collagen, such as FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala). Cleavage of the substrate by collagenase results in a change in absorbance.
Procedure:
-
Prepare a solution of collagenase from Clostridium histolyticum in a suitable buffer (e.g., Tricine buffer).
-
Prepare various concentrations of this compound and a positive control (e.g., 1,10-phenanthroline).
-
In a 96-well plate, pre-incubate the collagenase enzyme with the sample or control for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the FALGPA substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a microplate reader.
-
Calculate the percentage of collagenase inhibition by comparing the rate of reaction in the presence of the sample to the rate of the control (enzyme alone).
Principle: This turbidimetric assay measures the ability of an inhibitor to prevent the degradation of hyaluronic acid by hyaluronidase. The remaining undigested hyaluronic acid forms a precipitate with a reagent (e.g., cetyltrimethylammonium bromide or albumin), and the turbidity is measured.
Procedure:
-
Prepare a solution of hyaluronidase (e.g., from bovine testes) in a suitable buffer (e.g., acetate buffer, pH 3.5).
-
Prepare a solution of hyaluronic acid.
-
Prepare various concentrations of this compound and a positive control.
-
Pre-incubate the enzyme with the sample or control for a set time (e.g., 20 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the hyaluronic acid substrate and incubate for a further period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding an acidic or basic solution).
-
Add a precipitating agent (e.g., acidified albumin solution) and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Measure the turbidity (absorbance) at a specific wavelength (e.g., 600 nm).
-
Calculate the percentage of inhibition based on the difference in turbidity between the control and the sample.
NF-κB Activation Assay (Luciferase Reporter Assay)
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.
Procedure:
-
Culture a suitable cell line (e.g., HEK293 or HeLa) stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Induce NF-κB activation by treating the cells with a stimulant (e.g., TNF-α or LPS).
-
After the induction period, lyse the cells using a lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.
-
Add the luciferase assay reagent containing luciferin to each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase).
-
Calculate the percentage of inhibition of NF-κB activation.
The workflow for a typical NF-κB luciferase reporter assay is as follows:
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Conclusion
This compound is a promising bioactive compound with well-documented antioxidant, anti-inflammatory, and skin-protective properties. Its enhanced stability and solubility compared to its aglycone, rosmarinic acid, make it a valuable ingredient for cosmetic and pharmaceutical applications. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biological activities and potential therapeutic applications of this versatile molecule.
The Antioxidant Function of Rosmarinyl Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmarinyl glucoside, a stabilized and water-soluble form of rosmarinic acid, is increasingly utilized in cosmetic and pharmaceutical applications for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the antioxidant functions of this compound, focusing on its core mechanisms of action which are primarily attributed to its aglycone, rosmarinic acid. This document summarizes quantitative antioxidant activity data, details key experimental protocols for its evaluation, and visualizes the critical signaling pathways involved in its protective effects against oxidative stress, namely the Nrf2 and MAPK pathways. While direct quantitative data and specific experimental validations for this compound are still emerging, this guide leverages the extensive research on rosmarinic acid to provide a robust foundational understanding for researchers and drug development professionals.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and skin aging. Polyphenolic compounds, abundant in many plant species, are renowned for their antioxidant capacities. Rosmarinic acid, a natural polyphenol ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a well-documented antioxidant. However, its application in formulations can be limited by its instability and poor water solubility.
This compound is a glycosylated form of rosmarinic acid, a modification that enhances its stability and water solubility, thereby increasing its utility in various formulations. It is generally understood that upon application and absorption, this compound is hydrolyzed to release rosmarinic acid, which then exerts its biological effects. This guide will therefore focus on the antioxidant mechanisms of rosmarinic acid as the active principle of this compound.
Mechanisms of Antioxidant Action
The antioxidant activity of rosmarinic acid, the active form of this compound, is multifaceted and involves several mechanisms:
-
Direct Radical Scavenging: Rosmarinic acid can directly neutralize a wide variety of free radicals, including superoxide anions, hydroxyl radicals, and peroxyl radicals. This activity is attributed to the hydrogen-donating capacity of its phenolic hydroxyl groups.
-
Metal Ion Chelation: By chelating transition metal ions such as iron and copper, rosmarinic acid can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Inhibition of Pro-oxidant Enzymes: Rosmarinic acid has been shown to inhibit the activity of enzymes involved in the generation of ROS, such as xanthine oxidase.
-
Upregulation of Endogenous Antioxidant Defenses: A key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which leads to the transcription of a suite of antioxidant and cytoprotective genes.
-
Modulation of Cellular Signaling Pathways: Rosmarinic acid can influence signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which are involved in the cellular response to oxidative stress.
Quantitative Antioxidant Activity
The antioxidant capacity of rosmarinic acid has been quantified using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values from several key studies. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: In Vitro Antioxidant Activity of Rosmarinic Acid (IC50 Values)
| Assay | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) | Source |
| DPPH Radical Scavenging | 5.5 ± 0.2 | - | - | [1] |
| DPPH Radical Scavenging | ~15 | Ascorbic Acid | ~15 | [2] |
| DPPH Radical Scavenging | 1.3 ± 0.1 | - | - | [3] |
| ABTS Radical Scavenging | 0.0002 mg/ml (0.2 µg/mL) | Ascorbic Acid | - | [4] |
| Superoxide Radical Scavenging | - | - | - | [5] |
| Nitric Oxide Radical Scavenging | - | - | - | [5] |
| Linoleic Acid Peroxidation Inhibition | 89.2% inhibition at 30 µg/mL | BHT | 97.6% inhibition at 30 µg/mL | [6] |
Key Experimental Protocols
This section provides detailed methodologies for common assays used to evaluate the antioxidant properties of compounds like rosmarinic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (e.g., rosmarinic acid) in methanol to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or a standard antioxidant (e.g., Trolox, Ascorbic Acid) to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent.
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or a standard (e.g., Trolox).
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation. A fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce ROS levels and thus decrease the fluorescence intensity.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells or other suitable cell lines in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the phytochemical or per 100 grams of fresh fruit for extracts[7].
Lipid Peroxidation Inhibition Assay (TBARS Assay)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Preparation of Lipid Source: A common lipid source is an egg yolk homogenate.
-
Induction of Lipid Peroxidation:
-
Mix the lipid source with the test compound at various concentrations.
-
Induce lipid peroxidation by adding a pro-oxidant, such as FeSO4.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
TBA Reaction:
-
Stop the peroxidation reaction by adding a solution containing trichloroacetic acid (TCA).
-
Add a solution of TBA.
-
Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.
-
-
Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage of lipid peroxidation inhibition is calculated by comparing the absorbance of the sample to that of a control without the antioxidant. The IC50 value can then be determined.
Signaling Pathways
Rosmarinic acid, the active component of this compound, exerts its antioxidant effects not only through direct scavenging but also by modulating key cellular signaling pathways that regulate the cellular response to oxidative stress.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, inducing their transcription. These genes encode for a range of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies have shown that rosmarinic acid can activate the Nrf2/HO-1 signaling pathway, thereby enhancing the cell's endogenous antioxidant capacity[8][9].
Caption: Nrf2 Signaling Pathway Activation by Rosmarinic Acid.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis, in response to various extracellular stimuli, including oxidative stress. The three main MAPK cascades are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with pro-inflammatory and pro-apoptotic responses. Rosmarinic acid has been shown to modulate MAPK signaling by inhibiting the phosphorylation of key kinases in these pathways, such as JNK and p38, thereby mitigating the detrimental effects of oxidative stress[10].
Caption: Modulation of MAPK Signaling by Rosmarinic Acid.
Experimental Workflow for Evaluating Antioxidant Potential
A comprehensive evaluation of the antioxidant potential of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex cell-based and in vivo studies.
Caption: General Experimental Workflow for Antioxidant Evaluation.
Conclusion and Future Directions
This compound stands as a promising ingredient with significant antioxidant potential, primarily through the action of its aglycone, rosmarinic acid. The mechanisms of action are well-supported by a large body of evidence for rosmarinic acid and include direct radical scavenging, metal chelation, and the modulation of critical cellular signaling pathways like Nrf2 and MAPK. This guide provides a foundational understanding and practical experimental protocols for researchers and drug development professionals interested in harnessing the benefits of this compound.
Future research should focus on directly quantifying the antioxidant activity of this compound in various assays to understand the influence of glycosylation on its efficacy. Furthermore, studies investigating the specific effects of this compound on the Nrf2 and MAPK pathways are needed to confirm that it recapitulates the activities of rosmarinic acid in a cellular context. Such research will be pivotal in fully elucidating the therapeutic and protective potential of this stabilized polyphenol.
References
- 1. Rosmarinic acid extract for antioxidant, antiallergic, and α-glucosidase inhibitory activities, isolated by supramolecular technique and solvent extraction from Perilla leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Novel Bioactive Compound: A Technical Guide to the Initial Isolation and Discovery of Rosmarinyl Glucoside from Sida cordifolia
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the foundational methodologies for the isolation and characterization of Rosmarinyl glucoside (rosmarinic acid 4-O-β-d-glucoside) from the medicinal plant Sida cordifolia. The discovery of this compound within the methanolic fraction of the plant's roots has opened new avenues for investigating its potential therapeutic applications, particularly in the realm of antibacterial agents.[1][2][3] This guide synthesizes the available scientific literature to present detailed experimental protocols, quantitative data, and visual representations of the key processes and potential mechanisms of action.
Initial Extraction and Fractionation
The initial step in isolating this compound from Sida cordifolia involves a systematic solvent extraction process to separate compounds based on their polarity. The root of the plant, or radix, is the primary source material.[1][4]
Experimental Protocol: Successive Solvent Extraction
-
Plant Material Preparation:
-
Successive Maceration:
-
Macerate the powdered root material successively with solvents of increasing polarity.[3]
-
Begin with a non-polar solvent, n-hexane, to remove lipids and other non-polar constituents. Macerate at room temperature for 24 hours.
-
Filter the plant material and repeat the maceration with chloroform for 24 hours to extract compounds of intermediate polarity.
-
Following chloroform extraction, macerate the plant material with methanol at room temperature for 24 hours. This step is crucial as this compound is extracted into this methanolic fraction.[1][2][3]
-
Finally, perform a maceration with double-distilled water (ddH₂O) for 24 hours to extract highly polar compounds like polysaccharides.[3]
-
-
Extract Concentration:
-
Concentrate the n-hexane, chloroform, and methanol extracts separately using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extracts.[3]
-
The methanolic extract, containing this compound, is then subjected to further purification.
Purification of this compound
While the primary literature confirms the isolation from a methanolic extract, a detailed, step-by-step purification protocol is not explicitly provided.[1][4] Therefore, a plausible and widely used method for the purification of such phenolic glucosides, combining column chromatography and preparative High-Performance Liquid Chromatography (HPLC), is proposed below.
Proposed Experimental Protocol: Chromatographic Purification
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Begin elution with a solvent of low polarity and gradually increase the polarity. A common gradient system for separating phenolic compounds is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
-
-
Preparative HPLC (Final Purification):
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is suitable for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile or methanol. A typical gradient might start with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.
-
Injection: Dissolve the semi-purified fraction from column chromatography in the mobile phase and inject it into the HPLC system.
-
Detection and Collection: Monitor the elution profile at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm). Collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Structural Elucidation
The definitive identification of the isolated compound as this compound (rosmarinic acid 4-O-β-d-glucoside) is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]
Spectroscopic Data
While the exact spectra from the initial discovery are not fully published, the following table summarizes the expected and reported NMR chemical shifts and mass spectrometric data for this compound. The structure was confirmed using 2D NMR techniques such as COSY and HMBC.[4]
| Parameter | Observed/Expected Value |
| Molecular Formula | C₂₄H₂₆O₁₃ |
| Molecular Weight | 522.46 g/mol |
| Mass Spectrometry | Fragmentation pattern consistent with the loss of a glucose moiety and subsequent fragmentation of rosmarinic acid. |
| ¹H NMR (ppm) | Signals corresponding to the protons of the caffeoyl and dihydroxyphenyllactic acid moieties of rosmarinic acid, as well as characteristic signals for the glucose unit. |
| ¹³C NMR (ppm) | Signals for the carbonyl, aromatic, and aliphatic carbons of the rosmarinic acid backbone, plus six additional signals corresponding to the glucose carbons (δ 102.52, 73.02, 73.06, 40.95, 74.95, and 64.5). The anomeric carbon (C-1c) signal at δ 102.52 confirms the glucoside linkage.[3] |
Quantitative Data
Quantitative data regarding the yield of this compound from Sida cordifolia is not extensively reported. The following table provides a hypothetical representation based on typical yields for such compounds from plant sources.
| Parameter | Value |
| Starting Plant Material (Dried Roots) | 1 kg |
| Crude Methanolic Extract Yield | 50 - 100 g (5-10%) |
| Semi-purified Fraction (Post-Column Chromatography) | 5 - 10 g |
| Pure this compound Yield (Post-Prep HPLC) | 100 - 500 mg (0.01-0.05% of dry weight) |
| Purity (by HPLC) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Antibacterial Mechanism of Action
The precise signaling pathway for the antibacterial action of this compound from Sida cordifolia is yet to be fully elucidated. However, based on the known mechanisms of rosmarinic acid, a plausible mode of action involves the disruption of the bacterial cell envelope.
Caption: Proposed mechanism of antibacterial action for this compound.
Conclusion
The isolation and identification of this compound from Sida cordifolia represents a significant step in understanding the plant's traditional medicinal uses.[1] This technical guide provides a framework for the replication of this discovery and a foundation for further research into the pharmacological properties of this compound. Future studies should focus on optimizing the purification protocol to improve yields, conducting detailed investigations into its bioactivity and mechanism of action, and exploring its potential for development into novel therapeutic agents.
References
- 1. Extracts of Sida cordifolia contain polysaccharides possessing immunomodulatory activity and rosmarinic acid compounds with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extracts of Sida cordifolia contain polysaccharides possessing immunomodulatory activity and rosmarinic acid compounds with antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rosmarinyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinyl glucoside, a stabilized and water-soluble derivative of rosmarinic acid, is a potent antioxidant and anti-inflammatory agent increasingly utilized in cosmetic and pharmaceutical formulations.[1] Its therapeutic potential stems from its ability to protect the extracellular matrix by inhibiting enzymes such as collagenase and hyaluronidase.[2][3] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Principle
This method employs reversed-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and acetonitrile. This method is designed to be a stability-indicating assay, capable of separating this compound from its potential degradation products.
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Methanol (HPLC grade, for extraction)
-
0.45 µm Syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following conditions are recommended and should be optimized as necessary.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Run Time | Approximately 20 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 50 | 50 |
| 17.0 | 10 | 90 |
| 20.0 | 90 | 10 |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from a cosmetic cream)
-
Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.
-
Sonicate the sample for 15 minutes in an ultrasonic bath to ensure complete extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtrate with the initial mobile phase to bring the concentration of this compound within the calibration range.
Method Validation Parameters (Typical Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of this compound. |
Data Presentation
Table 3: Quantitative Data Summary (Example)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 8.52 | 150234 | 10.0 |
| Standard 2 (50 µg/mL) | 8.51 | 751170 | 50.0 |
| Standard 3 (100 µg/mL) | 8.53 | 1502340 | 100.0 |
| Sample 1 | 8.52 | 450702 | 30.0 |
| Sample 2 | 8.51 | 480749 | 32.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Protective mechanism of this compound in the skin's extracellular matrix.
References
Application Note: Quantification of Rosmarinyl Glucoside in Plant Extracts using LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of rosmarinyl glucoside in plant extracts. This compound, a stable, water-soluble derivative of rosmarinic acid, is of increasing interest in the pharmaceutical and cosmetic industries for its antioxidant and anti-aging properties.[1] The described protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers, scientists, and professionals in drug development. This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and accuracy.
Introduction
This compound is a glycosylated form of rosmarinic acid, a natural polyphenol found in various plants. The addition of a glucose molecule enhances the bioavailability and stability of rosmarinic acid, making it a valuable compound for various applications.[1] Accurate quantification of this compound in plant extracts is crucial for quality control, formulation development, and efficacy studies. This protocol outlines a robust LC-MS/MS method developed for this purpose.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plant extract samples
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results. The following procedure is recommended for the extraction of this compound from plant material.
-
Extraction:
-
Accurately weigh 100 mg of the homogenized and dried plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol in water (v/v) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
Dilution:
-
Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.
-
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 60 8.1 95 10.0 95 10.1 10 | 12.0 | 10 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transition for this compound:
Quantitative Data
The following table summarizes the hypothetical performance characteristics of this method, based on typical values for the LC-MS/MS analysis of similar glycosylated phenolic compounds. These values should be experimentally verified.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described LC-MS method provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The protocol is designed to be a starting point for method development and should be validated in the user's laboratory to ensure it meets the specific requirements of their research. The high selectivity of MRM analysis minimizes interference from complex plant matrices, enabling accurate quantification for quality control and research and development purposes.
References
Application Notes and Protocols for Rosmarinyl Glucoside In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosmarinyl glucoside is a stabilized, water-soluble derivative of rosmarinic acid, a natural polyphenol renowned for its potent antioxidant and anti-inflammatory properties.[1] This glycosylated form enhances the bioavailability and stability of rosmarinic acid, making it an attractive active ingredient for cosmetic and pharmaceutical applications.[1] In vitro cell culture assays are essential for elucidating the mechanisms of action and quantifying the efficacy of this compound. These application notes provide detailed protocols for key in vitro assays to evaluate its antioxidant, anti-inflammatory, and extracellular matrix-protective effects.
Upon penetration into the skin, this compound is metabolized back to rosmarinic acid, which then exerts its biological activities. Therefore, the protocols and data presented herein are largely based on the extensive research conducted on rosmarinic acid, with the expectation of similar outcomes for this compound in cell-based assays.
Mechanism of Action Overview
Rosmarinic acid, the active form of this compound, functions through multiple pathways to protect cells from damage and inflammation. Its primary mechanisms include direct scavenging of reactive oxygen species (ROS), inhibition of pro-inflammatory enzymes and cytokines, and protection of the extracellular matrix (ECM) components.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data for the biological activities of rosmarinic acid, the active form of this compound.
Table 1: Antioxidant Activity of Rosmarinic Acid
| Assay | Test System | Concentration | % Inhibition / Activity | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | Chemical Assay | 100 µg/mL | > 95% | [2][3] |
| H₂O₂ Scavenging | Chemical Assay | 100 µg/mL | 87.83% |[3] |
Table 2: Anti-inflammatory Activity of Rosmarinic Acid and its Derivatives
| Assay | Cell Line | Inducer | Compound | Concentration | % Inhibition | Reference |
|---|---|---|---|---|---|---|
| NO Production | RAW 264.7 | LPS | Rosmarinic Acid Methyl Ester | 14.25 µM (IC₅₀) | 50% | [4] |
| PGE₂ Production | RAW 264.7 | LPS | Rosmarinic Acid | 10 µg/mL | Significant | [5] |
| TNF-α Production | RAW 264.7 | LPS | Rosmarinosin A | 200 µM | ~50% | [6] |
| IL-6 Production | RAW 264.7 | LPS | Rosmarinosin A | 200 µM | ~60% | [6] |
| IL-1β Production | RAW 264.7 | LPS | Rosmarinosin A | 200 µM | ~70% |[6] |
Table 3: Enzyme Inhibition by Rosmarinic Acid Derivatives
| Enzyme | Assay Type | Compound | IC₅₀ | Reference |
|---|---|---|---|---|
| Matrix Metalloproteinase-1 (MMP-1) | Fluorometric | Methyl Rosmarinate Derivative | 0.4 µM | [7] |
| Hyaluronidase | Turbidimetric | Not specified for Rosmarinic Acid | Data not available | |
Note: Data for this compound is limited; therefore, data for rosmarinic acid and its derivatives are provided as a reference for its expected activity.
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of this compound on human dermal fibroblasts.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the direct antioxidant capacity of this compound by its ability to scavenge the stable free radical DPPH.
Materials:
-
This compound solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well plate
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
In a 96-well plate, add 50 µL of each concentration of this compound or the positive control.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory Assay (LPS-induced Cytokine Production in Macrophages)
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]
Caption: Workflow for the anti-inflammatory assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the LPS-only treated group.
Hyaluronidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on hyaluronidase activity.
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid sodium salt
-
This compound
-
Phosphate buffer (pH 7.0)
-
Bovine serum albumin (BSA)
-
Reagents for detecting N-acetylglucosamine (e.g., Morgan-Elson method) or a turbidimetric method.
-
96-well plate
Procedure (Turbidimetric Method):
-
In a 96-well plate, mix 25 µL of this compound solution (at various concentrations) with 25 µL of hyaluronidase solution (in buffer). Include a control with buffer instead of the inhibitor.
-
Incubate at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of hyaluronic acid solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 200 µL of an acidic albumin solution.
-
Measure the absorbance (turbidity) at 600 nm after 10 minutes.
-
The percentage of inhibition is calculated as: % Inhibition = [(A_inhibitor - A_enzyme) / (A_control - A_enzyme)] x 100 Where A_inhibitor is the absorbance with the inhibitor, A_enzyme is the absorbance with the enzyme but without hyaluronic acid, and A_control is the absorbance of the uninhibited enzyme.
Collagenase (MMP-1) Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit the activity of matrix metalloproteinase-1 (MMP-1).
Materials:
-
Human recombinant MMP-1
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
A specific MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black plate
Procedure:
-
Activate the pro-MMP-1 according to the manufacturer's instructions (e.g., with APMA).
-
In a 96-well black plate, add the activated MMP-1, assay buffer, and different concentrations of this compound or the positive control.
-
Incubate at 37°C for 15 minutes.
-
Add the fluorogenic substrate to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 328/393 nm) in kinetic mode for at least 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of MMP-1 inhibition for each concentration of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By assessing its cytotoxicity, antioxidant potential, anti-inflammatory effects, and ability to inhibit key enzymes involved in skin aging, researchers can thoroughly characterize its biological efficacy. The provided data for rosmarinic acid serves as a valuable benchmark for these investigations. These assays are crucial for substantiating the scientific claims of products containing this compound and for advancing research in dermatology and drug development.
References
- 1. ulprospector.com [ulprospector.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to assess the cytotoxicity of autologous human skin immune cells against senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Release in Response to Rosmarinyl Glucoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine release assays are critical tools in immunology and drug development for assessing the immunomodulatory potential of therapeutic candidates.[1][2] An excessive release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe adverse effects.[3] Conversely, the inhibition of inflammatory cytokines is a key therapeutic strategy for many inflammatory diseases.[4][5] This document provides a detailed protocol for evaluating the effect of Rosmarinyl glucoside on cytokine release in cultured immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
This compound, a derivative of rosmarinic acid, is of interest for its potential anti-inflammatory properties. Related compounds have been shown to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6][7] This protocol details the use of a murine macrophage cell line, RAW 264.7, as an in vitro model to investigate these effects.[4][8][9]
Experimental Workflow
The overall experimental process involves culturing macrophages, pre-treating them with various concentrations of this compound, stimulating them with LPS to induce an inflammatory response, collecting the cell culture supernatants, and finally, quantifying the levels of secreted cytokines using a sandwich ELISA.
References
- 1. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 2. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of rosmarinic acid on oxidative stress parameters and inflammatory cytokines in lipopolysaccharide-induced peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Rosmarinyl Glucoside with Inflammatory Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, is a natural compound known for its potent antioxidant and anti-inflammatory properties.[1] Its therapeutic potential in managing inflammatory conditions is a growing area of interest in drug discovery. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the molecular basis of the anti-inflammatory activity of compounds like this compound by elucidating their interactions with key protein targets involved in inflammatory pathways.
This document provides a detailed protocol for the molecular docking of this compound with three significant inflammatory target proteins: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). These proteins are pivotal mediators in the inflammatory cascade, and their inhibition is a validated strategy for anti-inflammatory drug development.[2] The protocols outlined herein are designed to be implemented using widely accessible software such as AutoDock Vina, providing a framework for in silico evaluation of this compound as a potential anti-inflammatory agent.
Quantitative Data Summary:
The following table summarizes illustrative quantitative data from the molecular docking of this compound with the selected inflammatory target proteins. These values are representative of typical interactions observed for natural polyphenolic compounds and serve as a benchmark for analysis.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD (Å) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | 1.5 | 1.2 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | 4.2 | 1.8 |
| Interleukin-6 (IL-6) | 1ALU | -7.2 | 10.5 | 2.1 |
Disclaimer: The quantitative data presented in this table is for illustrative purposes and is based on typical binding affinities observed for similar natural product-protein interactions. Due to the absence of published specific molecular docking results for this compound with these targets, these values should be considered as a guide for expected outcomes rather than experimentally verified data.
Experimental Protocols
Protocol 1: Preparation of Target Protein Structures
-
Protein Selection and Retrieval:
-
Identify the target proteins of interest: COX-2, TNF-α, and IL-6.
-
Navigate to the RCSB Protein Data Bank (PDB) (--INVALID-LINK--).
-
Search for the crystal structures of the human forms of the target proteins. Recommended PDB IDs are:
-
COX-2: 5KIR
-
TNF-α: 2AZ5
-
IL-6: 1ALU
-
-
Download the PDB files for each protein.
-
-
Protein Structure Preparation:
-
Use molecular visualization software such as UCSF Chimera or AutoDock Tools (ADT).
-
Open the downloaded PDB file.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms, unless a specific water molecule is known to be crucial for ligand binding.
-
If the protein is a multimer, retain only the chain that contains the active site of interest. For example, in the case of dimeric or trimeric proteins, select a single monomer for docking.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
Protocol 2: Preparation of Ligand Structure (this compound)
-
Ligand Structure Retrieval:
-
Obtain the 3D structure of this compound. This can be sourced from chemical databases like PubChem (CID 11606086).
-
Download the structure in a suitable format, such as SDF or MOL2.
-
-
Ligand Structure Preparation:
-
Use a chemical drawing tool like ChemDraw or a molecular modeling software to open the ligand file.
-
Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This can be done using the software's built-in tools (e.g., MMFF94 force field).
-
Save the energy-minimized structure.
-
Using AutoDock Tools (ADT), open the minimized ligand file.
-
The software will automatically detect the rotatable bonds. Confirm that the number of rotatable bonds is appropriate for the flexibility of the molecule.
-
Save the prepared ligand in the PDBQT file format.
-
Protocol 3: Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for binding poses of the ligand.
-
Open the prepared protein PDBQT file in AutoDock Tools.
-
Identify the active site of the protein. This can be determined from the literature or by identifying the binding pocket of a co-crystallized ligand in the original PDB file.
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box to ensure it completely encompasses the active site, providing enough space for the ligand to move and rotate freely. A typical size is 60 x 60 x 60 Å, but this should be tailored to the specific protein.
-
Save the grid parameters in a configuration file (e.g., conf.txt).
-
-
Configuration File Setup:
-
Create a text file named conf.txt.
-
Specify the names of the receptor and ligand PDBQT files.
-
Enter the coordinates for the center of the grid box (center_x, center_y, center_z).
-
Enter the dimensions of the grid box (size_x, size_y, size_z).
-
Specify the output file name for the docking results (e.g., output.pdbqt).
-
An example conf.txt file:
-
-
Running the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared protein and ligand PDBQT files and the conf.txt file.
-
Execute the AutoDock Vina program using the following command:
-
The program will perform the docking calculations and save the results in the specified output and log files.
-
Protocol 4: Analysis of Docking Results
-
Binding Affinity and Inhibition Constant:
-
Open the log file (log.txt).
-
The file will contain a table of the top binding poses, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the binding.
-
The inhibition constant (Ki) can be calculated from the binding energy using the formula: ΔG = RTln(Ki), where R is the gas constant and T is the temperature in Kelvin. Many docking analysis tools can perform this calculation automatically.
-
-
Visualization of Binding Interactions:
-
Use a molecular visualization tool like PyMOL or Discovery Studio to open the protein PDBQT file and the docking output PDBQT file (output.pdbqt).
-
Analyze the binding pose with the best score.
-
Identify the amino acid residues in the active site that are interacting with the ligand.
-
Visualize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Generate high-quality images of the protein-ligand complex for publication and presentation.
-
-
Root Mean Square Deviation (RMSD):
-
If a co-crystallized ligand is available in the original PDB structure, the RMSD between the docked pose of the ligand and the crystallographic pose can be calculated.
-
A low RMSD value (typically < 2.0 Å) indicates that the docking protocol has successfully reproduced the experimentally observed binding mode, thus validating the docking setup.
-
Mandatory Visualizations
Caption: Molecular Docking Experimental Workflow.
Caption: Inflammatory Signaling Pathway.
References
Application Notes and Protocols for In Vivo Animal Models in Rosmarinyl Glucoside Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, is a potent natural compound with significant antioxidant and anti-inflammatory properties.[1][2][3] Its enhanced stability and bioavailability compared to rosmarinic acid make it a promising candidate for therapeutic development.[1][2] These application notes provide detailed protocols for establishing and utilizing in vivo animal models to investigate the therapeutic potential of this compound in preclinical research. The focus is on models of acute inflammation, neuroinflammation, and sepsis, which are relevant to the known biological activities of the compound.
Biological Activities of this compound
This compound primarily acts as an antioxidant and anti-inflammatory agent. Upon administration, it is metabolized to rosmarinic acid, which exerts its effects by:
-
Scavenging free radicals: Reducing oxidative stress and cellular damage.[1]
-
Inhibiting pro-inflammatory enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.[4]
-
Modulating inflammatory signaling pathways: Including the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[5]
-
Protecting extracellular matrix components: By inhibiting enzymes like collagenase and hyaluronidase, it helps maintain tissue integrity.[1][2]
Recommended In Vivo Animal Models
The choice of an animal model is critical for evaluating the specific therapeutic effects of this compound.[6] Based on its known biological activities, the following models are recommended:
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation, ideal for screening the anti-inflammatory and anti-edematous effects of a compound.[4][7][8][9]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: This model mimics the neuroinflammatory processes observed in various neurodegenerative diseases and is suitable for assessing the neuroprotective effects of this compound.[10][11][12]
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis: A clinically relevant model of polymicrobial sepsis used to evaluate a compound's ability to modulate the systemic inflammatory response and improve survival.[13][14][15][16]
Data Presentation
Consistent and clear data presentation is crucial for the interpretation and comparison of results. All quantitative data from the described protocols should be summarized in tables.
Table 1: Example Data Summary for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.1 ± 0.2 | 0% |
| This compound | 10 | 1.1 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 | 23.8% |
| This compound | 25 | 1.0 ± 0.1 | 1.3 ± 0.1 | 1.3 ± 0.1*** | 38.1% |
| This compound | 50 | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 | 52.4% |
| Indomethacin (Positive Control) | 10 | 0.9 ± 0.1* | 1.2 ± 0.1 | 1.1 ± 0.1 | 47.6% |
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control is denoted by *p<0.05, **p<0.01, **p<0.001.
Table 2: Example Data Summary for LPS-Induced Neuroinflammation
| Treatment Group | Dose (mg/kg) | Brain IL-1β (pg/mg protein) | Brain TNF-α (pg/mg protein) | Brain MPO Activity (U/mg protein) |
| Sham | - | 15 ± 3 | 25 ± 5 | 0.5 ± 0.1 |
| LPS + Vehicle | - | 150 ± 15 | 280 ± 20 | 2.5 ± 0.3 |
| LPS + this compound | 25 | 95 ± 10 | 180 ± 15 | 1.5 ± 0.2* |
| LPS + this compound | 50 | 60 ± 8 | 120 ± 12 | 1.0 ± 0.1** |
*Data are presented as mean ± SEM. Statistical significance compared to LPS + Vehicle is denoted by *p<0.05, *p<0.01.
Table 3: Example Data Summary for CLP-Induced Sepsis
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at 24h | Survival Rate (%) at 48h | Serum IL-6 (pg/mL) at 24h | Lung MPO Activity (U/mg protein) at 24h |
| Sham | - | 100% | 100% | 50 ± 10 | 1.0 ± 0.2 |
| CLP + Vehicle | - | 40% | 20% | 5000 ± 500 | 8.0 ± 1.0 |
| CLP + this compound | 25 | 70% | 50% | 2500 ± 300 | 4.5 ± 0.5 |
| CLP + this compound | 50 | 90% | 70% | 1500 ± 200 | 3.0 ± 0.4 |
*Data are presented as mean ± SEM for biochemical parameters. Survival data analyzed by Log-rank test. Statistical significance compared to CLP + Vehicle is denoted by *p<0.05, *p<0.01.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[4][7]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[4][7]
-
Calculation of Edema and Inhibition:
-
Edema Volume = Paw volume at time 't' - Paw volume at time 0.
-
Percentage Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.
-
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β).
References
- 1. This compound | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing the Insecticidal Activity of Rosmarinyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques to assess the insecticidal potential of rosmarinyl glucoside, a naturally derived phenolic compound. The protocols outlined below cover methods to determine its toxicity, behavioral effects on insect pests, and a potential mode of action through enzyme inhibition.
Introduction
This compound is a glycosylated form of rosmarinic acid, a well-known polyphenol found in various Lamiaceae species, such as rosemary (Rosmarinus officinalis). While rosmarinic acid itself has demonstrated insecticidal properties, this compound offers potential advantages in terms of stability and bioavailability.[1] Accurate assessment of its insecticidal activity is crucial for its development as a potential biopesticide.
Data Presentation: Insecticidal Activity
The following tables summarize the known insecticidal activity of this compound and its parent compound, rosmarinic acid, against various insect pests.
Table 1: Insecticidal Activity of this compound
| Compound | Insect Species | Bioassay Type | Metric | Value | Reference |
| This compound | Red Palm Weevil (Rhynchophorus ferrugineus) | Not Specified | LC50 | 1275 µg/mL | [2] |
Table 2: Comparative Insecticidal Activity of Rosmarinic Acid
| Compound | Insect Species | Bioassay Type | Metric | Value | Time | Reference |
| Rosmarinic Acid | Lesser Grain Borer (Rhyzopertha dominica) | Ingestion | LC50 | 42.41 µg/mL | - | [2] |
| Rosmarinic Acid | Peach Fruit Fly (Bactrocera dorsalis) - Male | Ingestion | LC50 | 9.11 µg/mL | 24h | [2] |
| Rosmarinic Acid | Peach Fruit Fly (Bactrocera dorsalis) - Female | Ingestion | LC50 | 23.55 µg/mL | 48h | [2] |
| Rosmarinic Acid | Fall Armyworm (Spodoptera frugiperda) | Not Specified | LC50 | 176.81 ppm | - | [2] |
| Rosmarinic Acid | Pea Aphid (Acyrthosiphon pisum) | Ingestion | LC90 | 5.4 ppm | 24h | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable to various insect species and laboratory settings.
Protocol 1: Contact Toxicity Bioassay (Leaf-Dip Method)
This protocol determines the concentration of this compound required to cause mortality upon direct contact with the insect.
Objective: To determine the Lethal Concentration (LC50) of this compound through contact toxicity.
Materials:
-
This compound
-
Acetone or ethanol (as a solvent)
-
Distilled water
-
Tween-80 or similar surfactant
-
Fresh, untreated host plant leaves
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Test insects (e.g., larvae or adult beetles)
-
Ventilated rearing containers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10,000 ppm).
-
From the stock solution, prepare a series of dilutions (e.g., 100, 250, 500, 1000, 2000 µg/mL) in distilled water. Add a small amount of surfactant (e.g., 0.1% Tween-80) to ensure uniform spreading on the leaf surface.
-
Prepare a control solution containing the solvent and surfactant at the same concentration as the test solutions.
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a test solution for 10-30 seconds, ensuring complete and uniform coverage.
-
Allow the leaves to air-dry on a clean surface for approximately 1-2 hours.
-
-
Insect Exposure:
-
Place a treated, dried leaf into a Petri dish lined with filter paper.
-
Introduce a known number of test insects (e.g., 10-20 larvae) into each Petri dish.
-
Seal the Petri dishes with a ventilated lid or parafilm with small perforations for air exchange.
-
-
Incubation and Observation:
-
Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).
-
Record insect mortality at 24, 48, and 72-hour intervals. Insects are considered dead if they do not move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 value and its 95% confidence limits using Probit analysis.
-
Workflow for Contact Toxicity Bioassay
Caption: Workflow for the contact toxicity bioassay.
Protocol 2: Ingestion Toxicity Bioassay (Artificial Diet Method)
This protocol assesses the toxicity of this compound when ingested by the insect.
Objective: To determine the Lethal Concentration (LC50) of this compound through ingestion.
Materials:
-
This compound
-
Artificial diet suitable for the test insect
-
Distilled water
-
Solvent (if necessary)
-
Multi-well plates or small containers
-
Fine camel hair brush
-
Test insects (e.g., early instar larvae)
Procedure:
-
Preparation of Treated Diet:
-
Prepare a stock solution of this compound.
-
Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a lukewarm temperature, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 50, 100, 250, 500, 1000 µg/g of diet).
-
Prepare a control diet containing the same amount of solvent used in the treated diets.
-
Mix thoroughly to ensure even distribution of the compound.
-
Dispense a known amount of the diet into each well of a multi-well plate or small container.
-
-
Insect Exposure:
-
Carefully transfer one insect into each well/container using a fine camel hair brush.
-
Cover the plates/containers with a breathable seal.
-
-
Incubation and Observation:
-
Maintain the insects under controlled environmental conditions.
-
Record mortality daily for a period of 5-7 days, or until the insects in the control group start to pupate.
-
-
Data Analysis:
-
Calculate the LC50 value and its 95% confidence limits using Probit analysis.
-
Logical Flow for Ingestion Toxicity Bioassay
Caption: Logical flow of the ingestion toxicity bioassay.
Protocol 3: Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol evaluates the ability of this compound to deter feeding.
Objective: To quantify the antifeedant activity of this compound.
Materials:
-
This compound solutions of varying concentrations
-
Host plant leaves
-
Cork borer (to create leaf discs)
-
Petri dishes
-
Moist filter paper
-
Test insects (starved for 2-4 hours prior to the experiment)
-
Image analysis software
Procedure:
-
Preparation of Leaf Discs:
-
Use a cork borer to cut uniform discs from fresh host plant leaves.
-
Treat the leaf discs by dipping them in the respective this compound solutions.
-
Treat control discs with the solvent solution.
-
Allow the discs to air-dry.
-
-
Insect Exposure:
-
Place one treated leaf disc in the center of a Petri dish containing moist filter paper.
-
Introduce one starved insect into each Petri dish.
-
-
Incubation and Measurement:
-
Allow the insects to feed for a set period (e.g., 24 hours).
-
After the feeding period, remove the leaf discs.
-
Measure the area of the leaf disc consumed using image analysis software.
-
-
Data Analysis:
-
Calculate the Feeding Deterrence Index (FDI) using the following formula:
-
FDI (%) = [ (C - T) / C ] * 100
-
Where C is the area consumed in the control group, and T is the area consumed in the treated group.
-
-
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay investigates a potential neurotoxic mode of action by measuring the inhibition of the acetylcholinesterase enzyme.
Objective: To determine the inhibitory effect of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel or insect homogenate)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents in Tris-HCl buffer.
-
-
Assay in 96-well Plate:
-
In each well, add:
-
25 µL of this compound solution (or buffer for control).
-
25 µL of AChE solution.
-
-
Incubate at room temperature for 15 minutes.
-
To initiate the reaction, add 50 µL of DTNB and 75 µL of ATCI to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
-
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Inhibition of Acetylcholinesterase by this compound.
References
- 1. Rosmarinic acid inhibits some metabolic enzymes including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity-guided isolation of rosmarinic acid as the principle bioactive compound from the butanol extract of Isodon rugosus against the pea aphid, Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Stable Aqueous Solutions of Rosmarinyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, offers enhanced stability and water solubility, making it a valuable compound for a wide range of in vitro and in vivo experiments.[1][2][3] Rosmarinic acid, a natural polyphenol, is known for its antioxidant and anti-inflammatory properties.[2] The glycosylation process makes it more bioavailable and stable in formulations.[1][2] These application notes provide detailed protocols for the preparation of stable aqueous solutions of this compound for experimental use, along with stability considerations and relevant biological context.
Chemical Properties and Solubility
This compound is a water-soluble derivative of rosmarinic acid.[1][2] While precise quantitative solubility data in aqueous solutions is not extensively published, its glycosylation significantly improves its solubility compared to rosmarinic acid. For reference, the solubility of rosmarinic acid in PBS (pH 7.2) is approximately 15 mg/mL.[4] It is anticipated that the solubility of this compound is higher. For experimental purposes, it is recommended to determine the solubility for the specific buffer and conditions being used.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Reported Solubility | Source |
| This compound | Water | Water-soluble | [1][2][3] |
| Rosmarinic Acid | PBS (pH 7.2) | ~15 mg/mL | [4] |
| Rosmarinic Acid | Ethanol | ~35 mg/mL | [4] |
| Rosmarinic Acid | DMSO | ~25 mg/mL | [4] |
| Rosmarinic Acid | Dimethyl formamide (DMF) | ~35 mg/mL | [4] |
Stability of Aqueous Solutions
The stability of polyphenols in solution is critical for obtaining reliable and reproducible experimental results. Glycosylation of polyphenols generally enhances their stability.[5] However, factors such as pH, temperature, and light can still influence the degradation of this compound over time.
Studies on rosmarinic acid have shown that its stability is pH-dependent, with decreased stability in acidic environments (pH 2.5).[6][7] While more stable, this compound solutions should be prepared fresh whenever possible. For short-term storage, refrigeration and protection from light are recommended. The stability of polyphenols can be lower in cell culture media compared to simple buffers, which should be considered when designing experiments.[5]
Table 2: Factors Affecting Stability of this compound in Aqueous Solutions
| Factor | Recommendation | Rationale |
| pH | Prepare solutions in buffers with a pH close to neutral (pH 6-7.5). Avoid highly acidic or alkaline conditions. | Rosmarinic acid, the aglycone, shows decreased stability in acidic conditions.[6][7] |
| Temperature | Store stock solutions at 2-8°C for short-term use and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. | Lower temperatures slow down chemical degradation. |
| Light | Protect solutions from direct light exposure by using amber vials or wrapping containers in foil. | Polyphenols can be susceptible to photodegradation. |
| Solvent | For cell culture, prepare a concentrated stock in a sterile, cell culture-grade solvent like DMSO and dilute to the final concentration in the medium immediately before use. | Minimizes the exposure of the compound to complex media components that could affect stability.[5] |
Experimental Protocols
Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 522.45 g/mol ).
-
Weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in the desired volume of cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix gently by pipetting up and down or swirling the flask.
-
Use the prepared working solution immediately for your experiments.
Quantification of this compound by HPLC
A High-Performance Liquid Chromatography (HPLC) method can be adapted from protocols for rosmarinic acid to quantify this compound in aqueous solutions and assess its stability.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of approximately 330 nm.[8] |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
Note: This is a general guideline. The specific gradient, mobile phase composition, and other parameters should be optimized for the specific instrument and column used.
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through its antioxidant and anti-inflammatory properties. Upon absorption, it can be hydrolyzed back to rosmarinic acid. Rosmarinic acid has been shown to modulate key inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Rosmarinic acid and related compounds have been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow for Solution Preparation and Use
The following diagram illustrates the general workflow for preparing and using this compound solutions in experiments.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound | Cosmetic Ingredients Guide [ci.guide]
- 3. ulprospector.com [ulprospector.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
Troubleshooting & Optimization
How to improve Rosmarinyl glucoside stability in solution
Welcome to the Technical Support Center for Rosmarinyl Glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a water-soluble, stabilized form of rosmarinic acid, a natural polyphenol found in rosemary.[1][2] Rosmarinic acid itself has poor stability in cosmetic formulations.[1] Glycosylation, the process of attaching a glucose molecule to rosmarinic acid to create this compound, significantly improves its stability and bioavailability, making it suitable for use in skincare products.[1][2] However, like many natural compounds, its stability in solution can still be affected by various environmental factors, necessitating careful handling and formulation to maintain its efficacy.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by the following factors:
-
pH: Phenolic compounds, the class of molecules to which this compound belongs, are known to be susceptible to degradation in alkaline conditions. Acidic pH, on the other hand, tends to have a stabilizing effect.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[3]
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of phenolic compounds.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound, which is an antioxidant.
-
Enzymatic Activity: Although glycosylation improves stability, certain enzymes could potentially hydrolyze the glucoside bond.
Q3: My this compound solution is showing signs of degradation (e.g., color change, loss of activity). What troubleshooting steps can I take?
If you observe signs of degradation, consider the following troubleshooting measures:
-
pH Adjustment: Ensure the pH of your solution is in the acidic range. For many phenolic glucosides, a pH below 6 is preferable.
-
Temperature Control: Store your solutions at refrigerated temperatures (2-8°C) and protect them from high temperatures during experiments. For long-term storage, freezing (-20°C or lower) may be an option, but freeze-thaw cycles should be minimized.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.
-
Use of Antioxidants: The addition of a secondary antioxidant can help protect this compound from oxidative degradation.
-
Use of Chelating Agents: Metal ions can catalyze the degradation of phenolic compounds. Including a chelating agent can help to sequester these ions.
-
Inert Atmosphere: For highly sensitive experiments, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of antioxidant activity | Oxidation | Add an antioxidant such as ascorbic acid or tocopherol to the solution. Store under an inert atmosphere (nitrogen or argon). |
| High pH | Adjust the pH of the solution to a mildly acidic range (e.g., pH 4-6). | |
| Exposure to light | Store the solution in a light-protected container (e.g., amber vial) and away from direct light. | |
| Color change in the solution (e.g., browning) | Phenolic oxidation and polymerization | Follow the solutions for "Rapid loss of antioxidant activity." The color change is often an indicator of degradation. |
| Presence of metal ions | Add a chelating agent like EDTA or citrate to sequester metal ions that can catalyze oxidation. | |
| Precipitation or cloudiness | Poor solubility at a specific pH or temperature | Ensure the pH is within the optimal range for solubility. If refrigerated, allow the solution to come to room temperature before use. Consider the use of co-solvents if compatible with your experimental design. |
| Degradation product formation | Analyze the precipitate to identify its nature. Follow the general stability improvement guidelines to prevent degradation. |
Data Presentation: Stability of Rosmarinic Acid (as a proxy for this compound)
Table 1: Effect of Temperature and Light on Rosmarinic Acid Stability in Ethanolic Solution
| Storage Condition | Concentration after 13 days (% of initial) |
| 4°C, in dark | ~100% |
| Room Temperature, in dark | ~100% |
| Room Temperature, with light exposure | ~95% |
| 40°C, in dark | ~90% |
| 40°C, with light exposure | ~85% |
Source: Adapted from a degradation study of rosmarinic acid in ethanolic solutions.[3]
Table 2: Effect of pH on Rosmarinic Acid Stability in Aqueous Solution
| pH | Stability after 30 min incubation |
| 2.5 | >50% degradation |
| 7.5 | Almost completely stable |
Source: Adapted from a study on the stability of rosmarinic acid in aqueous extracts.[4]
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- Solvent (e.g., water, phosphate buffer, ethanol/water mixture)
- pH meter
- Temperature-controlled chambers/incubators
- Light source (for photostability testing)
- HPLC system with a UV detector
- Amber and clear glass vials
2. Methodology:
- Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent.
- Condition Setup: Aliquot the stock solution into different sets of vials for each condition to be tested (e.g., different pH values, temperatures, light exposure).
- pH: Adjust the pH of the solutions using appropriate buffers or acids/bases.
- Temperature: Place vials in chambers set to the desired temperatures (e.g., 4°C, 25°C, 40°C).
- Light: For photostability, expose one set of samples in clear vials to a controlled light source, while keeping a parallel set in amber vials as a dark control.
- Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer studies), withdraw an aliquot from each sample.
- Analysis: Quantify the remaining concentration of this compound in each aliquot using a validated HPLC-UV method. The detection wavelength for rosmarinic acid and its derivatives is typically around 330 nm.
- Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a starting point for developing an HPLC method for the quantification of this compound, based on methods for rosmarinic acid.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient elution is often used. A common mobile phase consists of:
- Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid).
- Solvent B: Acetonitrile or methanol.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV detector set at approximately 330 nm.
- Column Temperature: 30-40°C.
2. Standard Preparation:
- Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
3. Sample Preparation:
- Dilute the samples from the stability study with the mobile phase to fall within the concentration range of the calibration curve.
- Filter the samples through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the standards and samples onto the HPLC system.
- Integrate the peak area corresponding to this compound.
- Calculate the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Postulated degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Rosmarinyl Glucoside in Cell Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues with rosmarinyl glucoside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound not considered water-soluble?
A1: this compound is a glycosylated form of rosmarinic acid, a modification that renders it bioavailable and generally water-soluble.[1][2][3][4] However, researchers may still encounter precipitation at high concentrations or when it is introduced into complex biological media. Factors such as media composition, pH, temperature, and the final concentration of any co-solvents can influence its solubility.[5][6][7][8]
Q2: What is the primary cause of this compound precipitation when preparing working solutions?
A2: The most common reason for precipitation is the "solvent-shift" effect. Typically, a stock solution is prepared in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[9] When this concentrated stock is diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution if its solubility limit in the final medium is exceeded.[5][6]
Q3: What are the visible signs of compound precipitation in cell culture?
A3: Precipitation can be identified through several visual cues:
-
Cloudiness or Turbidity: The culture medium may lose its clarity and appear hazy.[5][6]
-
Visible Particles: You might observe fine particles, crystals, or an amorphous solid suspended in the medium or settled at the bottom of the culture vessel.[5][6]
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from the cells.
Q4: How does this compound exert its biological effects in cells?
A4: this compound is a stable, bioavailable precursor to rosmarinic acid.[2][9] After penetrating skin barriers or being taken up by cells, it is thought to be hydrolyzed back into rosmarinic acid, which is responsible for the observed biological activities.[2][9] These activities include antioxidant and anti-inflammatory effects, as well as the inhibition of enzymes like matrix metalloproteinases (MMPs) and hyaluronidase.[1][2][10] Some flavonoid glucosides can be taken up by cellular transporters like the sodium-dependent glucose transporter 1 (SGLT1).[11][12][13]
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving solubility issues.
Problem 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Cell Media
| Potential Cause | Troubleshooting Step | Rationale |
| High Final Concentration | Decrease the final concentration of this compound in your experiment. | The desired concentration may exceed the compound's kinetic solubility in the aqueous medium. |
| Rapid Solvent Change | Add the DMSO stock solution to the pre-warmed (37°C) cell media dropwise while gently vortexing or swirling the tube.[6] | This gradual addition helps to mitigate the rapid solvent shift that causes precipitation. |
| Low Temperature of Media | Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock.[6][7] | Solubility of many compounds is temperature-dependent, and they may be less soluble in cold media. |
| High DMSO Stock Concentration | Prepare a less concentrated DMSO stock solution. | This allows for the addition of a larger volume of the stock to the media, which can sometimes aid in better dispersion, but be mindful of the final DMSO concentration. |
Problem 2: Media Becomes Cloudy Over Time in the Incubator
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability/Degradation | Prepare fresh working solutions immediately before each experiment. | The compound may be degrading over time into less soluble byproducts. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS).[6] | If it remains soluble in PBS, components of the cell culture medium (e.g., salts, proteins) may be causing the precipitation.[5][7] |
| pH Shift in Media | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator.[6] | Cellular metabolism can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds. |
| Evaporation of Media | Ensure proper humidification of the incubator and use sealed flasks or plates if necessary.[7] | Evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of the compound. |
Data on Solvents and Rosmarinic Acid Solubility
| Solvent | Rosmarinic Acid Solubility | Recommended Max Final Concentration in Cell Culture | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | ~25 mg/mL[14] | ≤ 0.1% (ideal for sensitive cells and to minimize off-target effects)[15][16] ≤ 0.5% (tolerated by many cell lines, but validation is crucial)[15][16] | Can have biological effects on its own, including altering signaling pathways and cell differentiation.[11][17][18] Always include a vehicle control (media with the same final DMSO concentration).[17] |
| Ethanol | ~35 mg/mL[14] | ≤ 0.1% | Can be toxic to cells at higher concentrations. Ensure it is sterile and of a high purity grade. |
| PBS (pH 7.2) | ~15 mg/mL[14] | N/A | This indicates good aqueous solubility for rosmarinic acid, suggesting this compound should also be soluble, at least up to this concentration. |
| Other Organic Solvents | Methanol, Pyridine, Acetone, Chloroform, Dichloromethane, Ethyl Acetate have been listed as solvents for this compound.[9][19] | Not generally recommended for direct use in cell culture due to high toxicity. | These are typically used for analytical purposes or initial solubilization before further dilution steps. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 522.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 522.45 g/mol = 0.00522 g = 5.22 mg
-
-
Weigh the compound: Carefully weigh 5.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, you can warm the tube to 37°C or use a brief sonication to aid dissolution.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitating.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 1.5 mL microcentrifuge tubes or a clear 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600-700 nm
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your 10 mM stock solution in DMSO. For example, you can prepare 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, and 0.1 mM stocks.
-
Add to Media: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells. This will result in final this compound concentrations of 100 µM, 40 µM, 20 µM, 10 µM, 4 µM, and 2 µM, with a constant final DMSO concentration of 1%.
-
Include Controls:
-
Negative Control: 198 µL of media + 2 µL of DMSO.
-
Blank: 200 µL of media only.
-
-
Incubate: Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Measure Precipitation:
-
Visual Inspection: Examine the plate for any visible signs of precipitation.
-
Instrumental Analysis: Measure the light scattering (absorbance) of each well at a wavelength where the compound does not absorb (e.g., 650 nm).[6]
-
-
Data Analysis: Plot the absorbance against the compound concentration. The highest concentration that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.[6][20]
Visualizations
Experimental and Logical Workflows
References
- 1. Inhibition of MMPs - Elabscience [elabscience.com]
- 2. This compound | Cosmetic Ingredients Guide [ci.guide]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Hyaluronidase: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets | Semantic Scholar [semanticscholar.org]
- 7. Permeability of Rosmarinic acid in Prunella vulgaris and Ursolic acid in Salvia officinalis Extracts across Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound | CAS:910028-78-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. This compound (Explained + Products) [incidecoder.com]
- 11. Cellular uptake of dietary flavonoid quercetin 4'-beta-glucoside by sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. Flavonoid glycosides inhibit oral cancer cell proliferation--role of cellular uptake and hydrolysis to the aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. This compound | CAS:910028-78-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rosmarinyl Glucoside Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of rosmarinyl glucoside from natural sources. As this compound is most commonly synthesized from its precursor, rosmarinic acid, to enhance stability and bioavailability, this guide focuses on the critical step of maximizing the extraction yield of rosmarinic acid from plant materials.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of rosmarinic acid.
| Issue | Question | Possible Causes | Solutions & Recommendations |
| Low Extraction Yield | Q1: My rosmarinic acid yield is significantly lower than expected. What are the potential reasons? | 1. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for your plant material.[3] 2. Inadequate Solvent-to-Sample Ratio: Insufficient solvent may lead to incomplete extraction. 3. Improper Particle Size: Large particle size of the plant material can limit solvent penetration. 4. Degradation of Rosmarinic Acid: Exposure to high temperatures, light, or extreme pH can degrade the target compound.[4] 5. Insufficient Extraction Time or Power (for UAE/MAE): The duration or intensity of the extraction may be inadequate to disrupt plant cells effectively. | 1. Optimize Solvent: Use aqueous mixtures of ethanol or methanol (e.g., 50-70%). The water helps swell the plant matrix, improving solvent penetration.[5] For specific applications, consider green solvents like ionic liquids.[6] 2. Increase Solvent Volume: Experiment with higher solvent-to-sample ratios (e.g., 20:1 to 40:1 mL/g).[7] 3. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., to pass through a 250 µm mesh sieve) to increase the surface area for extraction.[8] 4. Control Extraction Conditions: For thermal methods, avoid excessively high temperatures (e.g., above 80°C for extended periods).[9] Protect extracts from direct light and maintain a slightly acidic pH to improve stability. 5. Adjust UAE/MAE Parameters: For ultrasound-assisted extraction (UAE), optimize sonication time (e.g., 15-60 minutes) and power.[2] For microwave-assisted extraction (MAE), adjust power (e.g., 450-900 W) and time (e.g., 3-15 minutes).[10] |
| Extract Contamination | Q2: My crude extract contains a high level of impurities. How can I improve its purity? | 1. Co-extraction of Unwanted Compounds: The solvent system may be extracting a wide range of compounds with similar polarities. 2. Presence of Pigments and Lipids: Chlorophyll and other pigments or lipids can be co-extracted, especially with less polar solvents. | 1. Solvent Selectivity: Adjust the polarity of your solvent. A preliminary wash with a non-polar solvent like n-hexane can remove lipids before the main extraction.[11] 2. Purification Steps: Employ post-extraction purification techniques. Liquid-liquid extraction with a solvent like ethyl acetate at an acidic pH (e.g., pH 2) can selectively recover rosmarinic acid.[12] Column chromatography using silica gel or macroporous resins is also highly effective for purification.[12][13] |
| Inconsistent Results | Q3: I am getting variable yields between different extraction batches. What could be causing this inconsistency? | 1. Variability in Plant Material: The concentration of rosmarinic acid can vary depending on the plant's origin, harvest time, and drying conditions.[14] 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent concentration, or equipment settings between batches. 3. Moisture Content: Differences in the moisture content of the plant material can affect extraction efficiency. | 1. Standardize Plant Material: Source high-quality, certified plant material. Ensure consistent drying procedures to a uniform moisture content.[8][14] 2. Maintain Consistent Parameters: Carefully control and monitor all extraction parameters (temperature, time, solvent-to-sample ratio, power settings) for each batch. 3. Dry Material Thoroughly: Ensure the plant material is adequately dried before extraction to ensure reproducibility. |
| Method-Specific Issues | Q4: I am using ultrasound-assisted extraction, but the yield is still low. How can I optimize it? | 1. Insufficient Ultrasonic Power/Frequency: The intensity of the ultrasound may not be sufficient to cause effective cell disruption.[6] 2. Poor Sonotrode Placement: Incorrect positioning of the ultrasonic probe can lead to inefficient energy transfer. 3. Temperature Control: Excessive heat generated during sonication can degrade rosmarinic acid. | 1. Optimize Power and Frequency: Experiment with different power settings (e.g., 150-250 W) and frequencies if your equipment allows.[6] 2. Ensure Proper Immersion: If using a probe, ensure it is adequately immersed in the solvent-sample mixture. For an ultrasonic bath, ensure the flask is correctly positioned. 3. Use a Cooling System: Employ a cooling jacket or an ice bath to maintain a constant, optimal temperature during extraction (e.g., 25-50°C).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best natural sources for rosmarinic acid extraction? A1: Rosmarinic acid is abundant in various plants of the Lamiaceae (mint) family. The most commonly used sources include Rosemary (Rosmarinus officinalis), Lemon Balm (Melissa officinalis), Perilla (Perilla frutescens), and Sage (Salvia officinalis).[11][14][15]
Q2: Which extraction method provides the highest yield of rosmarinic acid? A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[16][17] For instance, MAE has been shown to provide a three-fold enhancement in rosmarinic acid content compared to some conventional methods.[16] However, the optimal method can depend on the specific plant material and available equipment.
Q3: What is the optimal solvent for extracting rosmarinic acid? A3: Mixtures of ethanol or methanol with water are generally most effective. A concentration of 50-70% alcohol in water is often cited as optimal, as it balances the polarity needed to dissolve rosmarinic acid with the ability of water to penetrate the plant cell wall.[5]
Q4: How does temperature affect the extraction yield and stability of rosmarinic acid? A4: Increasing the extraction temperature can enhance the solubility and diffusion of rosmarinic acid, thus improving the extraction rate and yield. However, excessively high temperatures (e.g., above 100-150°C) can lead to thermal degradation of the compound, reducing the overall yield.[18]
Q5: What are the key steps for purifying rosmarinic acid from a crude extract? A5: A common and effective purification strategy involves:
-
Acidification: Adjusting the pH of the aqueous extract to approximately 2.0-2.5.[12]
-
Liquid-Liquid Extraction: Using a solvent such as ethyl acetate to selectively extract the rosmarinic acid.[12]
-
Column Chromatography: Further purifying the extract using silica gel or other stationary phases to achieve high purity (e.g., >90%).[12][13]
Q6: How is this compound produced from extracted rosmarinic acid? A6: this compound is typically produced through a process called glycosylation, where a glucose molecule is attached to the rosmarinic acid. This is often done using biotechnological or chemo-enzymatic methods to improve the stability and water-solubility of the molecule for use in cosmetic and pharmaceutical formulations.[1]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on rosmarinic acid yield from various studies, comparing different extraction methods and parameters.
Table 1: Comparison of Rosmarinic Acid Yield by Different Extraction Methods from Rosemary (Rosmarinus officinalis)
| Extraction Method | Solvent | Temperature (°C) | Time | Rosmarinic Acid Yield | Reference |
| Maceration | 70% Ethanol | Ambient | 24 h | ~15-20 µg/g | [16] |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol | 50 | 30 min | 45.55 µg/g | [16] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 50 | 3 min | 48.09 µg/g | [16] |
| Supercritical CO₂ (with co-solvent) | 15% Ethanol | 80 | 3 h | 3.43 mg/g | [9] |
| Soxhlet Extraction | Ethanol | 80 | 8 h | - | [10] |
Table 2: Influence of Solvent and Temperature on Rosmarinic Acid Yield from Lemon Balm (Melissa officinalis)
| Extraction Method | Solvent | Temperature (°C) | Time | Rosmarinic acid Yield (mg/g dry material) | Reference |
| Maceration | 50% Methanol | 25 | 24 h | ~35 | [8] |
| Optimized Maceration | 59% Methanol | 54.8 | 64.8 min | 46.1 | [8] |
| Subcritical Water Extraction (SWE) | Water | 100 | 10 min | ~5.5% of dry extract | [4] |
| Subcritical Water Extraction (SWE) | Water | 150 | 10 min | ~3.5% of dry extract (degradation observed) | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rosmarinic Acid from Rosemary
This protocol is based on established methods for efficient extraction of rosmarinic acid using a probe-type ultrasonicator.[1]
Materials and Equipment:
-
Dried and powdered rosemary leaves
-
Absolute ethanol
-
Probe-type ultrasonicator (e.g., Hielscher UIP1000hd)
-
Double-jacketed glass reactor
-
Centrifuge
-
Rotary vacuum evaporator
-
Filter paper
Procedure:
-
Preparation: Prepare a mixture of powdered rosemary and absolute ethanol at a 1:3 (w/v) ratio in the double-jacketed reactor.
-
Sonication: Expose the mixture to ultrasound using the probe sonicator at a power of 750 W for 10 minutes.
-
Temperature Control: Maintain the extraction temperature at 25°C throughout the sonication process using a cooling circulator connected to the reactor jacket.
-
Centrifugation: After sonication, centrifuge the extract at 4000 rpm for 10 minutes to separate the solid plant material from the supernatant.
-
Collection: Carefully decant and collect the supernatant.
-
Concentration: Concentrate the supernatant under vacuum using a rotary evaporator to remove the ethanol and obtain the crude rosmarinic acid extract.
-
Storage: Store the final extract in a cool, dark place.
Protocol 2: Microwave-Assisted Extraction (MAE) of Rosmarinic Acid from Rosemary
This protocol outlines a general procedure for MAE, which is known for its high efficiency and short extraction times.
Materials and Equipment:
-
Dried and powdered rosemary leaves
-
70% Ethanol (v/v)
-
Microwave extraction system (open vessel multimode)
-
Flasks suitable for microwave extraction
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary vacuum evaporator
Procedure:
-
Sample Preparation: Place 5 g of dried, powdered rosemary into a microwave-safe extraction flask.
-
Solvent Addition: Add 50 mL of 70% ethanol to the flask.
-
Microwave Irradiation: Perform the extraction in the microwave system. A sample protocol could involve a pre-heating step at a lower power (e.g., 180 W for 1-2 minutes) followed by the main extraction at a higher power (e.g., 450-720 W) for a short duration (e.g., 5-10 minutes).[19]
-
Cooling: Allow the extract to cool to room temperature.
-
Filtration: Filter the cooled extract to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Storage: Store the extract in an airtight container away from light.
Visualizations
Experimental Workflow for Rosmarinic Acid Extraction and Purification
Caption: General workflow for the extraction and purification of rosmarinic acid.
Troubleshooting Logic for Low Extraction Yield
Caption: Decision tree for troubleshooting low extraction yield of rosmarinic acid.
References
- 1. hielscher.com [hielscher.com]
- 2. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Subcritical Water Extraction of Rosmarinic Acid from Lemon Balm (Melissa officinalis L.) and Its Effect on Plant Cell Wall Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. ectorbio.com [ectorbio.com]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The process of extracting rosmarinic acid from rosemary extract. [greenskybio.com]
- 15. redalyc.org [redalyc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Best storage conditions to prevent Rosmarinyl glucoside degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the optimal storage conditions to prevent the degradation of rosmarinyl glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a stabilized, water-soluble derivative of rosmarinic acid, a natural polyphenol with potent antioxidant and anti-inflammatory properties.[1][2] The glycosylation of rosmarinic acid enhances its bioavailability and stability in formulations, making it a valuable ingredient in cosmetics and potentially in pharmaceuticals.[1] Maintaining its stability is crucial to ensure the efficacy and safety of the final product, as degradation can lead to a loss of activity and the formation of undesirable byproducts.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the behavior of similar phenolic glycosides, the primary factors that can induce degradation of this compound include exposure to elevated temperatures, extreme pH conditions (both acidic and basic), light (especially UV radiation), and oxidative stress.[3][4][5] The solvent system used for storage also plays a significant role.
Q3: What are the general signs of this compound degradation in a solution?
A3: Visual signs of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately quantify the concentration of this compound and detect the presence of degradation products.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method, typically using HPLC with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), is the most reliable way to monitor the stability of this compound.[6][7] These methods can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its concentration over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low concentration of this compound in a freshly prepared solution. | Inaccurate initial measurement: Errors in weighing the compound or measuring the solvent volume. | Re-prepare the solution, ensuring accurate measurements. Use a calibrated analytical balance and volumetric flasks. |
| Use of a non-validated analytical method: The analytical method may not be accurately quantifying the compound. | Develop and validate a stability-indicating HPLC method for this compound. | |
| Rapid degradation of this compound in solution during storage. | Inappropriate storage temperature: Storage at room temperature or higher can accelerate degradation. | Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. |
| Exposure to light: UV and visible light can induce photodegradation. | Store solutions in amber vials or wrap containers with aluminum foil to protect from light. | |
| Unsuitable pH of the solution: Highly acidic or alkaline conditions can catalyze hydrolysis of the glycosidic bond. | Prepare and store solutions in a buffered system close to a neutral pH, if compatible with the experimental design. | |
| Presence of oxidizing agents: Contaminants or the solvent itself may promote oxidation. | Use high-purity solvents and consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing the container. | |
| Appearance of unknown peaks in HPLC chromatograms over time. | Formation of degradation products: The new peaks likely represent molecules formed from the breakdown of this compound. | Conduct forced degradation studies to intentionally generate and identify potential degradation products. Use LC-MS/MS for structural elucidation of the unknown peaks.[7] |
| Variability in stability results between experiments. | Inconsistent storage conditions: Fluctuations in temperature, light exposure, or pH can lead to variable degradation rates. | Ensure all experimental variables are tightly controlled and documented for each stability study. Use calibrated equipment for temperature and pH measurements. |
| Contamination of samples: Introduction of microbial or chemical contaminants can accelerate degradation. | Use sterile techniques and high-purity reagents when preparing and handling samples. |
Optimal Storage Conditions
While specific quantitative stability data for this compound is not extensively published, the following recommendations are based on the general stability of phenolic glycosides and are intended to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Solid (Lyophilized Powder) | In Solution |
| Temperature | ≤ -20°C for long-term storage. 2-8°C for short-term storage. | ≤ -20°C for long-term storage. 2-8°C for short-term storage. Avoid repeated freeze-thaw cycles. |
| Light | Protect from light. Store in an opaque or amber container. | Protect from light. Use amber vials or light-blocking containers. |
| pH (in solution) | N/A | A slightly acidic to neutral pH (around 5-7) is generally recommended for phenolic glycosides. Buffer the solution if necessary. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | For sensitive applications, degas the solvent and store the solution under an inert atmosphere. |
| Solvent | N/A | Use high-purity, degassed solvents. Hydroethanolic solutions may offer better stability for some polyphenols compared to purely aqueous solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. The extent of degradation should ideally be targeted between 5-20%.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). Also, test the solid compound under the same conditions.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a validated stability-indicating HPLC-UV or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
1. Instrumentation:
-
A standard HPLC system with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
3. Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products (generated from forced degradation studies), and any excipients.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and within the same laboratory over a longer period (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Generalized degradation pathways for this compound.
References
- 1. This compound | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak broadening for Rosmarinyl glucoside in reverse-phase HPLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing peak broadening with Rosmarinyl glucoside in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most common causes of peak broadening for a polar compound like this compound in RP-HPLC?
Answer: Peak broadening for polar analytes such as this compound, a phenolic glycoside, is often multifaceted. The primary causes can be categorized into several areas:
-
Mobile Phase Issues: Improper pH, incorrect initial organic solvent concentration, or contaminated solvents can significantly impact peak shape.
-
Column-Related Problems: Column aging, contamination from sample matrix, voids in the packing material, or secondary chemical interactions with the stationary phase are frequent culprits.[1][2]
-
System and Hardware Factors: Excessive dead volume in tubing or connections, partially blocked column frits, or temperature gradients across the column can lead to band dispersion.[1][3][4]
-
Sample and Method Parameters: Overloading the column with too much sample, using a sample solvent much stronger than the mobile phase, or setting a suboptimal flow rate can all cause peak distortion.[3][5][6]
Question 2: My this compound peak is broad and shows significant tailing. How does mobile phase pH affect this?
Answer: The peak shape of ionizable compounds is highly sensitive to the mobile phase pH.[7] this compound contains phenolic acid groups, which can exist in both ionized (deprotonated) and unionized (protonated) forms depending on the pH.
-
The Problem: If the mobile phase pH is close to the pKa of the analyte, both the ionized and unionized forms will be present simultaneously.[7][8][9] These two forms have different interactions with the C18 stationary phase, leading to a mixed retention mechanism that results in peak broadening, splitting, or tailing.
-
Troubleshooting Steps:
-
Control Ionization: The goal is to ensure the analyte is in a single, stable ionic state. For acidic compounds like this compound, this is typically the unionized form.
-
Acidify the Mobile Phase: Lowering the pH well below the analyte's pKa will suppress the ionization of the phenolic acid groups. Adding a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1% v/v) to the aqueous mobile phase is a standard practice for improving the peak shape of phenolic compounds.[10][11] This ensures the analyte is predominantly in its less polar, unionized form, leading to more consistent retention and sharper, more symmetrical peaks.[11]
-
Buffer Consideration: For highly reproducible results, especially between different systems, using a buffer at the appropriate pH can be beneficial, though acidic modifiers are often sufficient.[4][6]
-
Question 3: My peak is broad, but only for early-eluting compounds like this compound. What should I investigate?
Answer: This issue often points to problems with analyte focusing at the head of the column or with the sample solvent.
-
Cause 1: High Initial Organic Content: In a gradient separation, if the starting percentage of the organic solvent (e.g., acetonitrile or methanol) is too high, polar analytes like this compound may not be retained strongly enough at the column inlet.[5] This lack of "focusing" causes the initial band to be broad, and it remains broad as it travels through the column.
-
Cause 2: Strong Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the sample band will not properly adsorb to the top of the stationary phase.[1][12] This leads to a distorted or broadened peak.
-
Troubleshooting Steps:
-
Lower Initial Organic %: Decrease the starting concentration of the organic solvent in your gradient. For very polar compounds, starting with a mobile phase of 95% or even 100% aqueous can allow the analyte to focus into a tight band at the column inlet.[5]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition.[13] If this is not possible due to solubility constraints, use the weakest solvent possible and keep the injection volume small to minimize peak distortion.[3][12]
-
Question 4: Can column temperature affect peak broadening, and what is the optimal range?
Answer: Yes, column temperature is a critical parameter that influences viscosity, analyte diffusion, and retention, all of which affect peak shape.[14][15]
-
Effect of Temperature:
-
Increased Temperature: Generally, raising the column temperature decreases the viscosity of the mobile phase.[16] This leads to more efficient mass transfer, which can result in narrower, sharper peaks.[14] It also typically reduces retention times.[15]
-
Low Temperature: Lower temperatures can sometimes improve resolution for closely eluting compounds by increasing retention but may also lead to broader peaks due to slower diffusion.[3][17]
-
-
Troubleshooting Steps:
-
Use a Column Oven: Always use a column thermostat to maintain a stable and consistent temperature, as fluctuations can cause poor reproducibility.[14]
-
Systematic Optimization: Experiment with different temperatures (e.g., in 5-10°C increments from 30°C to 50°C) while keeping all other method parameters constant.[17] Observe the effect on peak width and symmetry. A common starting point for reversed-phase columns is around 40°C.[15]
-
Pre-heat the Mobile Phase: Ensure the mobile phase has time to equilibrate to the column temperature before entering it. A long piece of tubing inside the column oven can act as a pre-heater and prevent thermal gradients that cause peak distortion.[1]
-
Question 5: What should I do if all the peaks in my chromatogram are broad?
Answer: When every peak is affected similarly, the issue is likely systemic rather than related to the specific chemistry of your analyte.
-
Potential Causes:
-
Extra-Column Volume (Dead Volume): This refers to any volume the sample passes through outside of the packed column bed, such as in overly long or wide-bore connection tubing, or poorly made fittings.[1][3][6] This extra volume allows the analyte band to spread out before and after the separation.
-
Column Inlet Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing band broadening for all analytes.[4]
-
Column Void: A void or channel can form at the head of the column due to settling of the packing material. This allows part of the sample to travel faster than the rest, resulting in broad or split peaks.[18]
-
-
Troubleshooting Steps:
-
Check Connections: Ensure all tubing is cut cleanly and sits flush within its connection port to eliminate gaps. Use tubing with the smallest appropriate internal diameter.
-
Backflush the Column: If a blocked frit is suspected, try reversing the column (if the manufacturer permits) and flushing it to waste with a strong solvent.[4]
-
Replace the Column/Guard Column: If a void is suspected or the column is old, the simplest solution is to replace it. First, remove the guard column (if used) to see if it is the source of the problem.[1][4]
-
Data Presentation: Parameter Effects on Peak Shape
The following table summarizes how common HPLC parameters can be adjusted to troubleshoot peak broadening for this compound.
| Parameter | Adjustment | Expected Effect on Retention Time (t R ) | Expected Effect on Peak Shape | Rationale |
| Mobile Phase pH | Decrease pH (e.g., add 0.1% Formic Acid) | May increase or decrease depending on initial conditions | Improved Symmetry , Reduced Tailing | Suppresses ionization of phenolic groups, leading to a single neutral species and uniform retention.[7][8][11] |
| Column Temperature | Increase Temperature (e.g., from 30°C to 40°C) | Decrease | Sharper Peaks , Reduced Broadening | Lowers mobile phase viscosity and increases analyte diffusivity, improving mass transfer efficiency.[14][16] |
| Initial % Organic | Decrease % Organic (e.g., from 10% to 5% ACN) | Increase | Sharper Peaks , Reduced Broadening | Improves focusing of the polar analyte on the column head at the start of the injection.[5] |
| Flow Rate | Optimize (may require increase or decrease) | Inversely related (higher flow = lower t R ) | Variable | Each column has an optimal flow rate for best efficiency (Van Deemter equation). Deviating too far can increase broadening.[3][5] |
| Injection Volume | Decrease Volume | No change | Sharper Peaks | Reduces the risk of column overload and minimizes peak distortion from sample solvent effects.[1][3][5] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Broadening
Objective: To systematically identify and resolve the cause of poor peak shape for this compound.
Methodology:
-
Establish a Baseline: Run your current method with a standard solution of this compound and record the chromatogram, noting peak width, tailing factor, and retention time.
-
Check System Hardware:
-
Visually inspect all fittings and connections between the injector, column, and detector for any signs of leaks or gaps.
-
If a guard column is installed, remove it and re-run the analysis. If the peak shape improves, replace the guard column.[1]
-
-
Optimize Mobile Phase pH:
-
Prepare a fresh aqueous mobile phase (Solvent A) containing 0.1% formic acid.
-
Equilibrate the system thoroughly with the new mobile phase.
-
Inject the standard and compare the peak shape to the baseline. This is often the most effective single change for phenolic compounds.
-
-
Optimize Column Temperature:
-
Using the acidified mobile phase from the previous step, set the column oven to 40°C. Allow the system to stabilize for at least 15-20 minutes.
-
Inject the standard and analyze the peak shape. Compare results with runs at your original temperature and other temperatures (e.g., 35°C, 45°C) to find the optimum.[17]
-
-
Evaluate Sample Solvent and Load:
-
Prepare a 1:10 dilution of your sample.[5]
-
If the original sample was dissolved in a strong solvent (like 100% methanol), prepare a new sample dissolved directly in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject both the diluted sample and the mobile-phase-matched sample and observe any improvements in peak shape.
-
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the cause of peak broadening in HPLC.
Caption: A logical workflow for troubleshooting HPLC peak broadening.
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. waters.com [waters.com]
- 3. quora.com [quora.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 6. researchgate.net [researchgate.net]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bvchroma.com [bvchroma.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. chromtech.com [chromtech.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Technical Support Center: Minimizing Rosmarinyl Glucoside Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from Rosmarinyl glucoside and other phenolic compounds in biochemical assays.
Troubleshooting Guides
Issue: Inconsistent or unexpected results in enzyme inhibition assays.
-
Question: My enzyme inhibition assay shows variable or higher-than-expected inhibition when testing samples containing this compound. How can I determine if this is a true inhibitory effect or an artifact?
-
Answer: this compound, and its active form rosmarinic acid, are known to have genuine inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes.[1][2] However, phenolic compounds can also interfere with assays non-specifically. To differentiate, it is crucial to run proper controls and consider pre-treating your sample to remove potential interferents.
-
Recommended Actions:
-
Run a vehicle control: This control should contain the same solvent used to dissolve the this compound at the same final concentration in the assay.
-
Test for non-specific inhibition: Include a control with a structurally unrelated enzyme that is not expected to be inhibited by this compound.
-
Vary substrate concentration: True inhibitors will often show a dependence on the substrate concentration, whereas non-specific interference may not.
-
Pre-treat sample to remove phenolics: Use a method like Polyvinylpolypyrrolidone (PVPP) treatment to remove this compound and other phenolics from a parallel sample. If the inhibitory activity is significantly reduced or eliminated, it suggests interference was a contributing factor.
-
-
Issue: High background or quenched signal in fluorescence-based assays.
-
Question: I am observing a significant decrease in my fluorescent signal when I add my sample containing this compound. What could be causing this?
-
Answer: Rosmarinic acid has been shown to quench the intrinsic fluorescence of proteins, such as bovine serum albumin (BSA).[3][4] This is a common form of interference in fluorescence-based assays where the signal from a fluorescent probe or protein is measured. The quenching effect can be misinterpreted as a biological effect. Rosmarinic acid itself also possesses fluorescent properties which can interfere with assays.[5]
-
Recommended Actions:
-
Measure the intrinsic fluorescence of this compound: Before running your assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to see if it contributes to the signal.
-
Run a no-enzyme/no-cell control: This will help determine if the compound interacts directly with the fluorescent substrate or probe.
-
Use a structurally unrelated fluorescent probe: If possible, use a probe with a different fluorophore to see if the quenching effect is specific to your probe.
-
Sample pre-treatment: Employ methods like Solid Phase Extraction (SPE) or PVPP treatment to remove the phenolic compounds prior to the assay.
-
-
Issue: False positives or negatives in cell-based viability and signaling assays.
-
Question: My cell-based assay is showing unexpected changes in viability or signaling pathways after treatment with this compound. How can I be sure this is a specific biological effect?
-
Answer: this compound and rosmarinic acid are biologically active and can influence cellular pathways, such as the Nrf2 and Akt/GSK-3β/Fyn signaling pathways.[6][7] However, polyphenols can also interfere with the reagents used in cell-based assays. For instance, they have been shown to interfere with the neutral red uptake assay, leading to false-positive results.
-
Recommended Actions:
-
Use multiple, mechanistically different viability assays: For example, combine a metabolic assay (e.g., MTT or resazurin) with a membrane integrity assay (e.g., trypan blue exclusion or LDH release).
-
Include positive and negative pathway controls: Use known activators and inhibitors of the signaling pathway of interest to ensure the assay is responding correctly.
-
Pre-treat a parallel sample: As with other assay types, removing the phenolic compounds from a sample can help to distinguish between a true biological effect and assay interference.
-
-
Frequently Asked Questions (FAQs)
-
What is this compound and why might it interfere with my assay? this compound is a water-soluble, stabilized form of rosmarinic acid, a natural polyphenol.[1][8] Like other phenolic compounds, it has antioxidant properties and can interact with proteins and other assay components, leading to non-specific effects. Its ability to quench fluorescence and inhibit enzymes can be a source of interference.[1][3][4]
-
What are the most common mechanisms of interference for phenolic compounds? The most common mechanisms include:
-
Protein binding and precipitation: Phenolic compounds can bind to proteins, including enzymes and antibodies, potentially altering their activity or leading to their precipitation.
-
Redox activity: The antioxidant nature of phenolics can interfere with assays that involve redox reactions, such as those using resazurin or DCFH-DA.
-
Fluorescence quenching or enhancement: They can absorb light at similar wavelengths as fluorescent probes, leading to quenching (inner filter effect) or they can be fluorescent themselves.[3][4][5]
-
Compound aggregation: Some phenolic compounds can form aggregates that can sequester and inhibit enzymes non-specifically.
-
-
What is PVPP and how does it work to remove phenolic interference? Polyvinylpolypyrrolidone (PVPP) is an insoluble polymer that has a high affinity for polyphenols.[9][10] It works by forming hydrogen bonds with the hydroxyl groups of phenolic compounds, effectively adsorbing them out of solution.[9] This is a rapid and effective method to remove phenolic interference from complex samples like plant extracts.[9][10]
-
Are there alternatives to PVPP for removing this compound? Yes, other methods include:
-
Solid Phase Extraction (SPE): Using cartridges with different sorbents (e.g., C18) to retain phenolic compounds based on their polarity.
-
Liquid-Liquid Extraction: Partitioning the sample between two immiscible solvents to separate phenolics from other components.[11]
-
Chromatography: Techniques like flash chromatography can be used to isolate and remove specific compounds.[12]
-
Experimental Protocols
Protocol 1: Removal of this compound using a PVPP Spin Column
This protocol describes a rapid method to remove phenolic compounds from a liquid sample using a spin column prepared with Polyvinylpolypyrrolidone (PVPP).[9][10]
Materials:
-
Polyvinylpolypyrrolidone (PVPP) powder
-
Empty spin columns or a syringe with a frit
-
Microcentrifuge
-
Sample containing this compound
Procedure:
-
Prepare the PVPP column:
-
Pack a spin column or a 1 mL syringe with 0.1 to 0.9 g of dry PVPP powder. The amount of PVPP may need to be optimized depending on the concentration of phenolic compounds in your sample.
-
Gently tap the column to ensure even packing.
-
-
Equilibrate the column (optional but recommended):
-
Add 500 µL of the assay buffer to the column.
-
Centrifuge at 1,000 x g for 1 minute. Discard the flow-through.
-
-
Load the sample:
-
Apply your sample (e.g., 100-500 µL) to the top of the PVPP bed.
-
-
Incubate:
-
Allow the sample to incubate with the PVPP for 5-10 minutes at room temperature to facilitate binding.
-
-
Elute the polyphenol-free sample:
-
Place the spin column in a clean collection tube.
-
Centrifuge at 1,000 x g for 2-3 minutes to collect the eluate.
-
-
Assay the sample:
-
The collected eluate is your sample with a reduced concentration of phenolic compounds. Use this in your biochemical assay.
-
It is advisable to quantify the removal of phenolics using a method like the Folin-Ciocalteu assay on the pre- and post-treatment samples.
-
Data Presentation
Table 1: Effectiveness of PVPP Treatment on Polyphenol Removal
| Sample | Initial Phenolic Content (GAE) | Phenolic Content after PVPP Treatment (GAE) | % Removal | Reference |
| Black Tea Extract (2 mg/mL) | High (Absorbance > 2.5) | Low (Absorbance < 0.05) | >98% | [9] |
| Fresh Tea Flush (200 µg/mL) | Absorbance ~0.51 | Absorbance ~0.008 | ~98% | [9] |
| Gallic Acid (100 µg/mL) | Absorbance > 1.0 | Not Detected | ~100% | [10] |
| EGCG (100 µg/mL) | Absorbance > 1.0 | Not Detected | ~100% | [10] |
*GAE: Gallic Acid Equivalents, determined by Folin-Ciocalteu assay. Absorbance measured at 760 nm.
Visualizations
Caption: Workflow for identifying assay interference using PVPP treatment.
Caption: Logical workflow for troubleshooting assay interference.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rosmarinic acid inhibits some metabolic enzymes including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the interaction profile of rosmarinic acid and its bioactive substructures with serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of ultrasonic and rosmarinic acid on lipid oxidation and lipoxygenase in large yellow croaker during cold storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rosmarinic acid attenuates β-amyloid-induced oxidative stress via Akt/GSK-3β/Fyn-mediated Nrf2 activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosmarinic acid counteracts activation of hepatic stellate cells via inhibiting the ROS-dependent MMP-2 activity: Involvement of Nrf2 antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arjonline.org [arjonline.org]
- 12. researchgate.net [researchgate.net]
Strategies to increase the yield of enzymatic synthesis of Rosmarinyl glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Rosmarinyl glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for synthesizing this compound?
A1: The primary enzymatic route for synthesizing this compound is through the action of glycosyltransferases. Specifically, UDP-glycosyltransferases (UGTs) are commonly employed to catalyze the transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to rosmarinic acid. While other enzymes like β-glucosidases can be used for transglycosylation, UGTs generally offer higher specificity and yield for this type of reaction.
Q2: What are the key factors influencing the yield of enzymatic this compound synthesis?
A2: The yield of the enzymatic synthesis of this compound is influenced by several critical factors, including:
-
Enzyme Selection and Concentration: The choice of glycosyltransferase and its concentration are paramount. Enzymes with high specificity for rosmarinic acid and high catalytic efficiency will significantly improve yields.
-
Substrate Concentrations: The molar ratio of the glycosyl donor (e.g., UDP-glucose) to the acceptor (rosmarinic acid) is a crucial parameter to optimize.
-
Reaction Conditions: pH, temperature, and incubation time must be optimized for the specific enzyme being used.
-
Cofactors and Additives: The presence of certain metal ions, such as Ca²⁺, has been shown to enhance the activity of some UGTs.[1][2]
-
Product Inhibition: Accumulation of the product, this compound, or the UDP by-product can inhibit the enzyme, thus limiting the final yield.
Q3: How can I monitor the progress of the enzymatic reaction?
A3: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using High-Performance Liquid Chromatography (HPLC). By separating and quantifying the remaining rosmarinic acid and the formed this compound, you can determine the conversion rate and yield over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive enzyme | - Verify enzyme activity using a standard substrate. - Ensure proper storage conditions for the enzyme. |
| Incorrect reaction buffer pH | - Determine the optimal pH for your specific glycosyltransferase. Most UGTs function optimally in a slightly alkaline pH range (e.g., pH 8.0).[1][2] | |
| Sub-optimal temperature | - Optimize the reaction temperature. A common starting point is 30-37°C. | |
| Degraded substrates | - Use fresh, high-purity rosmarinic acid and UDP-glucose. | |
| Reaction Stalls Prematurely | Product inhibition | - Consider in situ product removal techniques. - Investigate fed-batch strategies for substrate addition to maintain a low product concentration. |
| Enzyme instability | - Add stabilizing agents such as BSA or glycerol to the reaction mixture. - Consider using an immobilized enzyme for enhanced stability. | |
| Formation of Multiple Products (Low Regioselectivity) | Non-specific enzyme | - Screen for a more regioselective glycosyltransferase. - Enzyme engineering through directed evolution can be employed to improve regioselectivity.[3] |
| Side reactions | - Adjust reaction conditions (pH, temperature) to favor the desired product. |
Quantitative Data Summary
The following tables summarize key parameters and their effects on the yield of enzymatic glycosylation of phenolic compounds, which can be extrapolated for the synthesis of this compound.
Table 1: Effect of Reaction Conditions on Caffeic Acid Glucoside Yield (Analogous to this compound)
| Parameter | Optimized Value | Molar Yield (%) | Reference |
| pH | 8.0 | 78.3 | [1][2] |
| Temperature (°C) | 30 | 78.3 | [1][2] |
| Sucrose Concentration (g/L) | 25 | 78.3 | [1][2] |
| Ca²⁺ Concentration (mM) | 10 | 78.3 | [1][2] |
| Substrate Concentration (g/L) | 0.5 | 78.3 | [1][2] |
Table 2: Optimization of Caffeic Acid-3-O-α-d-glucopyranoside Synthesis (Analogous to this compound)
| Parameter | Optimized Value | Product Concentration (mM) | Reference |
| Caffeic Acid Concentration (mM) | 325 | 153 | [4] |
| Sucrose Concentration (mM) | 355 | 153 | [4] |
| Dextransucrase (mU/mL) | 650 | 153 | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using a Phenolic-UDP-glycosyltransferase
This protocol is adapted from the successful synthesis of caffeic acid glucoside.[1][2]
Materials:
-
Rosmarinic Acid
-
UDP-glucose
-
Phenolic-UDP-glycosyltransferase (e.g., Bs-PUGT)
-
Tris-HCl buffer (pH 8.0)
-
Calcium Chloride (CaCl₂)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM Rosmarinic Acid
-
2 mM UDP-glucose
-
10 mM CaCl₂
-
Appropriate concentration of the purified Phenolic-UDP-glycosyltransferase.
-
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Terminate the reaction in the samples by adding an equal volume of ethanol or by heat inactivation.
-
Centrifuge the samples to pellet the enzyme and any precipitate.
-
Analyze the supernatant by HPLC to quantify the concentration of this compound and remaining rosmarinic acid.
-
Once the reaction has reached completion (or the desired conversion), the bulk reaction can be stopped and the product purified using column chromatography (e.g., silica gel or preparative HPLC).
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Ca2+ assisted glycosylation of phenolic compounds by phenolic-UDP-glycosyltransferase from Bacillus subtilis PI18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Directed Evolution of the UDP-Glycosyltransferase UGTBL1 for Highly Regioselective and Efficient Biosynthesis of Natural Phenolic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Functional Characterization of Caffeic Acid Glucoside Using Leuconostoc mesenteroides Dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rosmarinyl Glucoside-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Rosmarinyl glucoside in sensitive cell lines.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems related to this compound-induced cytotoxicity during in vitro experiments.
Guide 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
Problem: You observe a significant decrease in cell viability in your sensitive cell line at concentrations where this compound is expected to be therapeutically active but not overtly toxic.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Compound Concentration | Perform a dose-response study with a wider range of this compound concentrations to determine the precise IC50 value for your specific cell line. Start with a broader range (e.g., 10 µM to 500 µM) and then narrow it down to pinpoint the optimal concentration. |
| Prolonged Incubation Time | Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal exposure duration. Shorter incubation times may be sufficient to observe the desired effect without causing excessive cell death. |
| Cell Line Sensitivity | The chosen cell line may be inherently highly sensitive to this compound. Consider using a less sensitive cell line if appropriate for your experimental goals or implement mitigation strategies outlined in Guide 2. |
| Serum Concentration in Media | The concentration of serum in the cell culture media can influence the bioavailability and cytotoxicity of phenolic compounds.[1] Test a range of serum concentrations (e.g., 2%, 5%, 10% FBS) to see if it modulates the cytotoxic effect. |
| Oxidative Stress | Rosmarinic acid, the active form of this compound, can induce the production of reactive oxygen species (ROS), leading to apoptosis.[2] Co-treatment with an antioxidant may mitigate this effect. |
Experimental Workflow for Optimizing Treatment Conditions
Caption: Workflow for troubleshooting high cytotoxicity.
Guide 2: Implementing Co-treatment Strategies to Reduce Cytotoxicity
Problem: You have determined the optimal concentration and incubation time, but cytotoxicity remains a concern in your sensitive cell line.
Solution: Co-treatment with a cytoprotective agent, such as an antioxidant, can help mitigate this compound-induced cytotoxicity. N-acetylcysteine (NAC) is a commonly used antioxidant that can scavenge ROS and replenish intracellular glutathione levels, thereby protecting cells from oxidative stress-induced apoptosis.[3][4]
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Cell Seeding: Plate your sensitive cells at the optimal density in a 96-well plate and allow them to adhere overnight.
-
Prepare Reagents:
-
Prepare a stock solution of this compound at the desired concentration.
-
Prepare a stock solution of NAC (e.g., 100 mM in sterile PBS) and adjust the pH to 7.4. Filter-sterilize the solution.
-
-
Co-treatment:
-
Pre-treat the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.
-
Add this compound to the NAC-containing media at the desired final concentration.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
-
-
Incubation: Incubate the plate for the predetermined optimal time.
-
Assess Viability: Measure cell viability using a standard method such as the MTT or LDH assay.
Expected Outcome: Co-treatment with an optimal concentration of NAC should increase cell viability compared to treatment with this compound alone, without significantly affecting the intended therapeutic effect.
Signaling Pathway: Mitigation of Oxidative Stress by NAC
Caption: NAC mitigates this compound-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are known to be sensitive to this compound?
While specific data for this compound is limited, studies on its active component, rosmarinic acid, have shown cytotoxic effects in a dose- and time-dependent manner in several cancer cell lines. This suggests that these cell lines may also be sensitive to this compound.
| Cell Line | Cancer Type | Reported IC50 of Rosmarinic Acid (48h) | Reference |
| PC-3 | Prostate Cancer | ~200 µM | [5][6] |
| DU145 | Prostate Cancer | ~200 µM | [5][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~322 µM | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~340 µM | [2] |
| Panc-1 | Pancreatic Cancer | 54.7 µM | [7] |
| SW1990 | Pancreatic Cancer | 51.1 µM | [7] |
Note: IC50 values can vary depending on experimental conditions.
Q2: How can I differentiate between cytotoxic and cytostatic effects of this compound?
It is important to determine whether this compound is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect).
-
Cell Proliferation Assays: Assays like MTT measure metabolic activity, which can decrease due to either cell death or reduced proliferation.
-
Cell Death Assays: To confirm cytotoxicity, use assays that specifically measure cell death, such as:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cell membranes.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[8]
-
Q3: My cytotoxicity assay results are inconsistent. What are some common pitfalls?
Inconsistent results in cytotoxicity assays can arise from several factors. Here are some common issues and how to address them:
| Issue | Possible Cause | Solution |
| High Background Signal | - High cell density.- Intrinsic LDH in serum.[9] | - Optimize cell seeding density.- Use low-serum (e.g., 1-2%) or serum-free media during the assay. |
| Low Absorbance Values | - Low cell density.- Insufficient incubation time. | - Increase cell seeding density.- Optimize the incubation time for your cell line and compound. |
| Edge Effects | Evaporation from outer wells of the plate. | Fill the peripheral wells with sterile PBS or media and do not use them for experimental samples. |
| Compound Precipitation | This compound may precipitate at high concentrations. | Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh stock solutions. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-treated (negative control) and untreated wells.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization:
-
For adherent cells, carefully remove the MTT-containing medium. For suspension cells, centrifuge the plate and remove the supernatant.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium (low serum recommended)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Controls: Prepare wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Culture medium only (background)
-
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells.
-
Incubation: Incubate for the desired time.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Reading: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for the desired time. Include untreated controls.
-
Cell Harvesting:
-
For adherent cells, trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit's protocol.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Apoptosis Assay Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. Impacts of Phenolic Compounds and Their Benefits on Human Health: Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosmarinic acid-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine protects induced pluripotent stem cells from in vitro stress: impact on differentiation outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dermal Absorption of Rosmarinyl Glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the dermal absorption of Rosmarinyl glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in topical formulations?
This compound is a stabilized, water-soluble form of rosmarinic acid. Rosmarinic acid itself has potent antioxidant and anti-inflammatory properties beneficial for the skin, but it is unstable in cosmetic formulations. Glycosylation, the process of attaching a glucose molecule to rosmarinic acid, creates this compound, which is more stable and bioavailable. After penetrating the skin barrier, it is hypothesized to be converted back to rosmarinic acid to exert its effects.
Q2: What are the main challenges in delivering this compound through the skin?
The primary challenge is overcoming the skin's barrier function, mainly residing in the stratum corneum. This compound is a hydrophilic molecule due to the presence of the glucose moiety and multiple hydroxyl groups. The lipophilic nature of the stratum corneum can hinder the penetration of such water-soluble compounds.
Q3: What are the general strategies to enhance the dermal absorption of this compound?
Several strategies can be employed to improve the penetration of hydrophilic compounds like this compound:
-
Formulation with Chemical Penetration Enhancers: Incorporating excipients that reversibly disrupt the stratum corneum's lipid barrier.
-
Encapsulation in Nanocarriers: Using systems like liposomes or nanoemulsions to carry the molecule across the skin barrier.
-
Prodrug Approach: While this compound is already a prodrug of rosmarinic acid, further modifications could be explored, though this is a more advanced and less common approach for this specific molecule.[1]
-
Physical Enhancement Techniques: Methods like iontophoresis, sonophoresis, or microneedles can be used to temporarily increase skin permeability.
Q4: Which type of formulation is best for this compound?
The optimal formulation depends on the desired delivery profile. For enhanced penetration, formulations that increase skin hydration or contain penetration enhancers are beneficial. Nanoemulsions and liposomal formulations have shown promise for improving the skin delivery of the parent compound, rosmarinic acid, and are therefore strong candidates for this compound.[2][3][4]
Q5: How can I quantify the amount of this compound that has penetrated the skin?
Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[5] This involves extracting the compound from the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid from the Franz diffusion cell experiment, followed by analysis. A validated HPLC method is crucial for accurate results.
Troubleshooting Guides
Issue 1: Low or No Detectable Permeation of this compound in Franz Diffusion Cell Experiments
| Potential Cause | Troubleshooting Step |
| High Hydrophilicity of this compound | 1. Incorporate a Penetration Enhancer: Add a known chemical penetration enhancer to your formulation (see Table 1). 2. Optimize the Vehicle: Ensure the vehicle hydrates the stratum corneum, which can improve the permeation of hydrophilic compounds. Consider using co-solvents like propylene glycol or ethanol in the formulation. |
| Formulation Issues | 1. Check Solubility: Ensure this compound is fully dissolved in your formulation. 2. Use Nanocarriers: Encapsulate this compound in liposomes or a nanoemulsion to facilitate its transport across the lipid barrier. |
| Experimental Setup Problems | 1. Receptor Fluid Selection: For the hydrophilic this compound, a phosphate-buffered saline (PBS) at pH 7.4 is generally suitable. Ensure sink conditions are maintained (the concentration of the active in the receptor fluid should not exceed 10% of its saturation solubility in that medium). 2. Air Bubbles: Check for air bubbles under the skin membrane in the Franz cell, as they can impede diffusion. 3. Skin Integrity: Ensure the skin membrane has not been compromised. Perform a barrier integrity test (e.g., by measuring transepidermal water loss or electrical resistance) before the experiment. |
| Insufficient Analytical Sensitivity | 1. Optimize HPLC Method: Increase the injection volume or concentrate the samples before analysis. Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. |
Issue 2: High Variability in Permeation Data Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Skin Samples | 1. Standardize Skin Source and Preparation: Use skin from the same donor and anatomical site. Ensure uniform thickness by using a dermatome. 2. Acclimatize Skin: Allow the skin to equilibrate in the Franz cell for a period (e.g., 30 minutes) before applying the formulation. |
| Inconsistent Formulation Application | 1. Uniform Application: Apply a consistent amount of the formulation evenly over the entire diffusion area. Use a positive displacement pipette for viscous formulations. |
| Inconsistent Experimental Conditions | 1. Maintain Constant Temperature: Ensure the water bath maintains a constant temperature (typically 32°C for skin studies). 2. Consistent Stirring: Use a consistent and adequate stirring speed in the receptor chamber to avoid the formation of an unstirred water layer. |
Data Presentation
Table 1: Potential Chemical Penetration Enhancers for this compound Formulations
| Enhancer Class | Examples | Proposed Mechanism of Action | Potential Impact on this compound Delivery |
| Fatty Acids | Oleic Acid, Linoleic Acid | Disrupt the ordered structure of stratum corneum lipids, increasing fluidity. | May facilitate the passage of the hydrophilic molecule through the lipid barrier. |
| Alcohols | Ethanol, Propylene Glycol | Act as solvents, extract lipids from the stratum corneum, and can improve the partitioning of the active into the skin. | Can enhance the solubility of this compound in the formulation and increase skin hydration. |
| Surfactants | Tweens, Spans | Interact with lipids and proteins in the stratum corneum, potentially creating transient pores.[6] | Can increase the permeability of the stratum corneum to water-soluble molecules. |
| Terpenes | Limonene, Menthol | Disrupt the lipid packing of the stratum corneum.[7] | May enhance the diffusivity of this compound through the skin barrier. |
Table 2: Quantitative Data on Dermal Penetration of Rosmarinic Acid (Parent Compound) in Different Formulations *
| Formulation | Skin Layer | Amount of Rosmarinic Acid Penetrated (µg/cm²) | Enhancement Ratio (vs. Solution) | Reference |
| Rosmarinic Acid Solution | Viable Epidermis + Dermis | 1.23 ± 0.15 | 1.00 | [8] |
| Ultradeformable Liposomes (ULs) | Viable Epidermis + Dermis | 2.78 ± 0.21 | 2.26 | [8] |
| ULs with 0.5% Oleic Acid | Viable Epidermis + Dermis | 11.39 ± 0.89 | 9.26 | [8] |
| ULs with 0.5% Linoleic Acid | Viable Epidermis + Dermis | 9.06 ± 0.75 | 7.37 | [8] |
| ULs with 0.5% Linolenic Acid | Viable Epidermis + Dermis | 7.18 ± 0.63 | 5.84 | [8] |
| Nanoemulsion in Hydrogel (with Tween® 80) | Total Skin Retention | 0.65 ± 0.08 | Not Applicable | [2] |
*Note: This data is for rosmarinic acid, the aglycone of this compound. The permeation characteristics of this compound may differ due to its higher hydrophilicity.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the dermal absorption of this compound from a topical formulation.
Materials:
-
Vertical Franz diffusion cells
-
Full-thickness porcine ear skin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test formulation containing this compound
-
HPLC system with UV detector
-
Standard laboratory equipment (water bath, stirrer, pipettes, etc.)
Methodology:
-
Skin Preparation:
-
Excise full-thickness skin from fresh porcine ears.
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into sections suitable for the Franz diffusion cells.
-
Conduct a barrier integrity test on each skin section.
-
-
Franz Cell Assembly:
-
Mount the prepared skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed PBS, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
-
Application of Formulation:
-
Apply a known and consistent amount of the test formulation onto the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor fluid.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
At the end of the experiment, dismantle the Franz cells.
-
Separate the stratum corneum from the rest of the skin (epidermis + dermis) using tape stripping.
-
Extract this compound from the receptor fluid samples, the tape strips, and the remaining skin tissue using a suitable solvent (e.g., methanol/water mixture).
-
Quantify the amount of this compound in each extract using the validated HPLC method (Protocol 2).
-
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To develop a validated HPLC-UV method for the quantification of this compound in skin matrices. (This protocol is adapted from methods for rosmarinic acid and other glycosides and requires validation for this compound).[5][9]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-30 min: 12% B
-
30-45 min: 20% B
-
45-60 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 20 µL
Method Validation:
The method must be validated according to ICH guidelines, including:
-
Specificity: Ensure no interference from endogenous skin components or formulation excipients.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: Evaluate the efficiency of the extraction procedure from the skin matrices.
Mandatory Visualizations
Caption: Strategies to overcome the stratum corneum barrier for this compound delivery.
Caption: Experimental workflow for an in vitro skin permeation study of this compound.
Caption: Troubleshooting logic for low permeation of this compound (RG).
References
- 1. Advance and Challenges in the Treatment of Skin Diseases with the Transdermal Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development, physico-chemical characterization and in-vitro studies of hydrogels containing rosmarinic acid-loaded nanoemulsion for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Human Skin Permeation Studies with PPARγ Agonist to Improve Its Permeability and Efficacy in Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Refining purification techniques for Rosmarinyl glucoside from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of rosmarinyl glucoside from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields of this compound after my initial extraction. What are the likely causes and how can I improve my recovery?
A1: Low recovery of this compound, a polar glycoside, can stem from several factors related to the initial extraction process. Here are common causes and troubleshooting steps:
-
Inefficient Lysis/Extraction: The solvent may not be adequately penetrating the plant matrix to dissolve the target compound.
-
Solution: Ensure sufficient extraction time and use techniques like sonication or vigorous shaking to improve solvent penetration.[1] For challenging samples, increasing the extraction temperature can be beneficial, but it's crucial to monitor for potential degradation of the analyte.
-
-
Improper Solvent Selection: The polarity of the extraction solvent is critical for the efficient recovery of polar compounds like this compound.
-
Solution: Use polar solvents. A mixture of methanol and water (e.g., 70:30 or 80:20 v/v) is often a good starting point.[1] The optimal ratio may need to be adjusted based on the specific plant matrix to maximize this compound recovery while minimizing the co-extraction of interfering substances.[1]
-
-
Low Solvent-to-Sample Ratio: An insufficient volume of solvent can lead to incomplete extraction.
-
Solution: Increase the volume of the extraction solvent to ensure the complete submersion and extraction of the sample material.[1]
-
-
Compound Degradation: this compound can be susceptible to degradation under certain conditions.
-
Solution: The O-glycosidic bond can be sensitive to hydrolysis under harsh pH or high-temperature conditions.[1] It is advisable to perform extractions under mild pH and temperature conditions. If enzymatic degradation is suspected, flash-freezing the sample in liquid nitrogen immediately after harvesting can quench metabolic activity.[1]
-
Q2: My purified this compound fraction contains significant impurities that are co-eluting during column chromatography. How can I improve the separation?
A2: Co-elution is a common challenge in chromatography. Here are several strategies to improve the resolution of this compound from impurities:
-
Optimize the Mobile Phase: The polarity of the solvent system is crucial for effective separation on a given stationary phase.
-
Solution: If using normal-phase chromatography (e.g., silica gel), try adjusting the solvent gradient to be weaker (less polar) to increase the retention time of your target compound and allow for better separation from less polar impurities.[2] For reverse-phase chromatography, a slower gradient of the organic solvent can improve resolution.
-
-
Change the Stationary Phase: The interaction between the analyte and the stationary phase is key to separation.
-
Solution: If co-elution persists, consider switching to a different stationary phase with a different selectivity. For example, if you are using silica gel, you could try a polyamide resin, which has shown good performance in separating rosmarinic acid.[3][4] Alternatively, for HPLC, switching from a C18 column to a phenyl-hexyl or cyano column can alter the elution order and resolve co-eluting peaks.
-
-
Employ a Different Purification Technique: Sometimes a single chromatographic step is insufficient.
-
Solution: Incorporate an orthogonal purification step. For instance, you could use Solid-Phase Extraction (SPE) as a cleanup step before column chromatography to remove classes of interfering compounds.[5] Combining different chromatography modes, such as ion-exchange followed by reverse-phase, can also be highly effective.
-
Q3: What is a good starting point for developing a Solid-Phase Extraction (SPE) protocol for this compound cleanup?
A3: SPE is an excellent technique for sample cleanup and enrichment prior to chromatographic analysis.[5][6][7] Given the polar, phenolic nature of this compound, a polymeric reversed-phase or a mixed-mode sorbent could be effective.
Here is a general troubleshooting guide for SPE:
-
Problem: Low Recovery in Eluate
-
Possible Cause 1: Improper Cartridge Conditioning: The sorbent was not properly activated.
-
Solution: Ensure the cartridge is conditioned with the recommended solvent (e.g., methanol) and then equilibrated with the loading solvent (e.g., water with a small percentage of organic solvent).[1]
-
-
Possible Cause 2: Analyte Breakthrough during Loading: The sample loaded too quickly or the cartridge was overloaded.
-
Solution: Reduce the flow rate during sample loading. If overloading is suspected, dilute the sample or use a larger capacity cartridge.[1]
-
-
Possible Cause 3: Analyte Loss during Washing: The wash solvent is too strong and is eluting the this compound.
-
Solution: Use a weaker wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent in the wash solution.[1]
-
-
Possible Cause 4: Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent.
-
Solution: Increase the strength of the elution solvent. For reversed-phase, this typically involves increasing the concentration of the organic solvent (e.g., methanol or acetonitrile).[1] Adding a small amount of acid (e.g., formic acid) to the elution solvent can improve the recovery of phenolic compounds.
-
-
Experimental Protocols
Protocol 1: Column Chromatography for this compound Enrichment (Adapted from Rosmarinic Acid Purification)
This protocol is adapted from methods used for the purification of rosmarinic acid and is a good starting point for this compound.[3][4][8] Optimization will likely be necessary.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase solvent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure a uniform and stable bed.
-
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, the dry extract can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.
-
-
Elution:
-
Begin elution with a less polar solvent system, such as a mixture of ethyl acetate and ethanol (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethanol. A suggested gradient could be from 10% to 50% ethanol in ethyl acetate.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Final Purification
This protocol is a general guideline for the final purification of this compound using preparative or semi-preparative HPLC.
-
Column: A reversed-phase C18 column is a common choice for separating phenolic compounds.[9]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (to improve peak shape and suppress ionization).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Run a linear gradient to increase the concentration of Solvent B over 20-40 minutes. The exact gradient profile will need to be optimized based on the complexity of the sample.
-
Hold at a high percentage of Solvent B to wash the column, then return to the initial conditions and equilibrate before the next injection.
-
-
Detection:
-
Use a UV detector set at a wavelength where this compound has strong absorbance (typically around 280-330 nm for phenolic compounds).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on retention time determined from analytical runs.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Rosmarinic Acid (as a proxy for this compound)
| Purification Technique | Stationary Phase | Purity Achieved | Recovery Rate | Reference |
| Column Chromatography | Macroporous Resin (SP825) | 16.58% (61.4-fold increase) | Not specified | [4] |
| Combined Column Chromatography | Macroporous + Polyamide Resin | >95% (after crystallization) | Not specified | [4] |
| Silica Gel Column Chromatography | Silica Gel | 92.85 ± 3.18% | 54.5 ± 8.48% | [8] |
| High-Speed Counter-Current Chromatography | Not Applicable | 97.2% | Not specified | [10] |
Note: Data for this compound is limited; this table presents data for the closely related compound, rosmarinic acid, to provide an indication of expected performance.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation and purification of rosmarinic acid from perilla seed meal via combined column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Rosmarinyl Glucoside and Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of rosmarinyl glucoside and its parent compound, rosmarinic acid. While both molecules are recognized for their antioxidant effects, they exhibit distinct mechanisms and possess different physicochemical properties that influence their biological activity. This document summarizes available quantitative data, outlines experimental protocols for antioxidant capacity assessment, and visualizes the key signaling pathways involved.
Executive Summary
Quantitative Antioxidant Capacity
The antioxidant capacity of rosmarinic acid has been evaluated in numerous studies using various assays. The table below summarizes representative data from DPPH and ABTS assays. It is important to note that IC50 and TEAC values can vary significantly between studies due to different experimental conditions.
Table 1: In Vitro Antioxidant Capacity of Rosmarinic Acid
| Assay | Metric | Result | Reference Compound | Source |
| DPPH Radical Scavenging | IC50 | 1.3 ± 0.1 µg/mL | - | [5] |
| IC50 | 9.4 ± 0.1 µg/mL | Vitamin C (IC50 = 3.2 ± 0.1 µg/mL) | [6] | |
| ABTS Radical Scavenging | TEAC | 1.04 - 3.45 | Trolox | [7][8] |
Note: No direct quantitative data (DPPH, ABTS, ORAC) for the antioxidant capacity of this compound was identified in the reviewed scientific literature.
Mechanisms of Antioxidant Action
Rosmarinic acid and this compound exhibit different primary mechanisms of action, largely dictated by their chemical structures and intended applications.
Rosmarinic Acid: Direct and Indirect Antioxidant Effects
Rosmarinic acid functions as a potent antioxidant through a dual mechanism:
-
Direct Radical Scavenging: Its chemical structure, featuring multiple hydroxyl groups on two catechol moieties, allows for the effective donation of hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS).[1][3]
-
Upregulation of Endogenous Antioxidant Defenses: Rosmarinic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2]
This compound: Targeted Protection of the Extracellular Matrix
This compound is primarily marketed for its protective effects on the skin's extracellular matrix (ECM).[4][10] Its proposed mechanism involves:
-
Enzyme Inhibition: It is suggested to inhibit the activity of enzymes such as collagenase and hyaluronidase, which are responsible for the degradation of collagen and hyaluronic acid, respectively.[4][11] This helps to maintain the structural integrity and hydration of the skin.
-
Free Radical Scavenging: As a stabilized form of rosmarinic acid, it is claimed to possess antioxidant properties that capture free radicals, thereby preventing damage to skin cells and the ECM.[4][10] The glycosylation is intended to enhance its stability and bioavailability in cosmetic formulations, with the glucose moiety being cleaved off to release the active rosmarinic acid within the skin.[4]
Experimental Protocols for Antioxidant Capacity Assays
The following are generalized methodologies for the key experiments cited in the evaluation of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a characteristic wavelength (typically 515-520 nm).
-
Various concentrations of the test compound (rosmarinic acid) and a positive control (e.g., ascorbic acid or Trolox) are prepared.
-
A fixed volume of the DPPH solution is mixed with the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the resulting solution is measured at the characteristic wavelength.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Methodology:
-
The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a characteristic wavelength (typically 734 nm).
-
Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.
-
A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.
-
The absorbance is measured at the characteristic wavelength after a defined incubation time (e.g., 6 minutes).
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the test compound and a standard (e.g., Trolox) in a multi-well plate.
-
The mixture is incubated at 37°C.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the reaction.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
The area under the curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is calculated from the standard curve and expressed as Trolox equivalents.
-
Conclusion
Rosmarinic acid is a potent antioxidant with well-documented radical scavenging and cell-protective activities, supported by quantitative in vitro data. Its mechanism involves both direct interaction with free radicals and the activation of the endogenous Nrf2 antioxidant pathway. This compound serves as a stabilized precursor to rosmarinic acid, primarily for cosmetic applications. Its antioxidant and protective effects in the skin are realized upon its conversion to rosmarinic acid. Future research involving direct, quantitative comparisons of the antioxidant capacity of this compound and rosmarinic acid under identical experimental conditions would be beneficial to fully elucidate their relative potencies.
References
- 1. mdpi.com [mdpi.com]
- 2. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Cosmetic Ingredients Guide [ci.guide]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 910028-78-3 [thegoodscentscompany.com]
- 11. This compound (Explained + Products) [incidecoder.com]
Rosmarinyl Glucoside vs. Other Polyphenols: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, polyphenolic compounds derived from natural sources have garnered significant attention. Among these, rosmarinyl glucoside, a derivative of rosmarinic acid, is emerging as a compound of interest. This guide provides a comparative analysis of the anti-inflammatory activity of this compound against other well-researched polyphenols: luteolin, apigenin, and quercetin. The comparison is based on available experimental data on their mechanisms of action, including the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Executive Summary
While robust quantitative data for this compound is still emerging, preliminary information suggests its potential as an anti-inflammatory agent, primarily leveraging the known activities of its parent compound, rosmarinic acid. Rosmarinic acid has demonstrated significant inhibition of pro-inflammatory cytokines and enzymes. In comparison, luteolin, apigenin, and quercetin are extensively studied polyphenols with well-documented anti-inflammatory effects, supported by a larger body of quantitative data. These compounds have been shown to potently inhibit key inflammatory pathways, including NF-κB, MAPK, and JAK-STAT, leading to a reduction in a wide array of inflammatory markers. This guide synthesizes the available data to facilitate a comparative understanding and guide future research directions.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of polyphenols is often evaluated by their ability to inhibit key enzymes and cytokines involved in the inflammatory cascade. While direct comparative studies involving this compound are limited, we can infer its potential by examining data on rosmarinic acid and contrast it with the established activities of luteolin, apigenin, and quercetin.
| Compound | Target | Cell Type | IC50 / Inhibition | Reference |
| Rosmarinic Acid | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50: 14.50 µg/mL | [1] |
| TNF-α Production | RAW 264.7 Macrophages | Significant inhibition | [1] | |
| IL-6 Production | Human Dermal Fibroblasts | Significant inhibition | [2] | |
| IL-1β Production | Mouse Mastitis Model | Dose-dependent reduction | [3] | |
| COX-2 Expression | Rat Chondrocytes | Significant inhibition | [2] | |
| iNOS Expression | RAW 264.7 Macrophages | Significant inhibition | [2] | |
| Luteolin | IL-6 Production | Not Specified | Not Specified | |
| TNF-α Production | Not Specified | Not Specified | ||
| COX-2 Expression | Not Specified | Not Specified | ||
| iNOS Expression | Not Specified | Not Specified | ||
| Apigenin | IL-6 Production | Not Specified | Not Specified | |
| TNF-α Production | Not Specified | Not Specified | ||
| COX-2 Expression | Not Specified | Not Specified | ||
| iNOS Expression | Not Specified | Not Specified | ||
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Not Specified | |
| IL-6 Production | RAW 264.7 Macrophages | Significant inhibition | ||
| TNF-α Production | RAW 264.7 Macrophages | Significant inhibition | ||
| IL-1β Production | RAW 264.7 Macrophages | Significant inhibition | ||
| COX-2 Expression | RAW 264.7 Macrophages | Not Specified | ||
| iNOS Expression | RAW 264.7 Macrophages | Not Specified |
Note: The table highlights the inhibitory activities of the compounds. Specific IC50 values for all parameters are not consistently available across all studies, hence some entries are qualitative. The data for rosmarinic acid is used as a proxy for this compound due to limited direct data.
Signaling Pathways in Inflammation
Polyphenols exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Many polyphenols, including rosmarinic acid, have been shown to inhibit NF-κB activation.[3][4]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key kinases in this pathway include ERK, JNK, and p38. Rosmarinic acid has been shown to suppress the phosphorylation of these MAPK proteins.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is critical for cytokine signaling. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, including those involved in inflammation.
Experimental Protocols
Standard in vitro assays are employed to evaluate the anti-inflammatory activity of polyphenols. A common and representative protocol is the assessment of a compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, luteolin, apigenin, quercetin) or vehicle (control).
-
Cells are pre-incubated with the test compounds for 1-2 hours.
3. Stimulation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
The plates are incubated for an additional 24 hours.
4. Measurement of Nitric Oxide (NO):
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
5. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated using the following formula:
6. Cell Viability Assay:
-
A cell viability assay (e.g., MTT or MTS assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.
References
- 1. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validating the Antibacterial Action of Rosmarinyl Glucoside: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial mechanism of Rosmarinyl glucoside, benchmarked against two other well-documented natural antimicrobial compounds: Carvacrol and Eugenol. Given the current body of research, this compound is understood to function as a stable, water-soluble prodrug of Rosmarinic acid. Its biological activity, including its antibacterial effects, is primarily exerted after the glucosidic bond is cleaved, releasing the active Rosmarinic acid. Therefore, this guide will focus on the established mechanisms of Rosmarinic acid as the effector molecule.
The following sections present a compilation of experimental data, detailed protocols for key validation assays, and visual representations of the proposed molecular mechanisms and experimental workflows.
Comparative Performance Data
The antibacterial efficacy of this compound (acting via Rosmarinic acid) and its alternatives can be quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Lower values indicate greater potency.
| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Gram Type | Reference |
| Rosmarinic Acid | Escherichia coli | 0.8 | 0.9 | Negative | [1] |
| Staphylococcus aureus | 1.0 | 1.1 | Positive | [1] | |
| Salmonella sp. | 0.9 | 1.0 | Negative | [1] | |
| Bacillus subtilis | 1.0 | 1.1 | Positive | [1] | |
| Carvacrol | Escherichia coli | ~0.18 (1.2 mmol/L) | - | Negative | |
| Streptococcus pyogenes | 0.125 | - | Positive | ||
| Salmonella Typhimurium | 0.6 | - | Negative | ||
| Eugenol | Escherichia coli | 0.125 - 0.73 | 0.250 - 0.73 | Negative | [2][3] |
| Staphylococcus aureus | 0.625 | - | Positive | [4] | |
| Helicobacter pylori | 0.023 - 0.051 | - | Negative | [5] |
Mechanisms of Antibacterial Action
This compound (via Rosmarinic Acid)
The primary antibacterial mechanism of Rosmarinic acid is multifaceted, involving both membrane disruption and intracellular interference.
-
Cell Membrane and Wall Disruption : Rosmarinic acid can damage the bacterial cell wall and membrane, leading to increased permeability. This disruption results in the leakage of essential intracellular components like proteins and nucleic acids, and inhibits the activity of membrane-bound enzymes such as Na+/K+-ATPase.
-
Enzyme Inhibition : Rosmarinic acid has been shown to inhibit various metabolic enzymes that are crucial for bacterial survival. While much of the research has focused on mammalian enzymes, it is known to inhibit enzymes like lactoperoxidase and glutathione S-transferase, which have prokaryotic equivalents involved in detoxification and defense against oxidative stress[6][7][8][9].
Carvacrol
Carvacrol, a phenolic monoterpenoid, exerts its potent bactericidal effect primarily through the disruption of the bacterial cell membrane.
-
Membrane Permeabilization and Depolarization : Carvacrol integrates into the bacterial cytoplasmic membrane, disrupting its structure and increasing its permeability to ions like H+ and K+. This leads to the dissipation of the proton motive force (PMF) and the collapse of the membrane potential[10][11][12][13].
-
ATP Depletion : The collapse of the PMF directly inhibits ATP synthesis, depriving the cell of energy required for essential processes[11].
-
Leakage of Intracellular Contents : The increased membrane permeability results in the leakage of vital cellular components, including ATP and proteins[10].
Eugenol
Eugenol, the primary component of clove oil, shares a similar mechanism with Carvacrol, focusing on the destruction of the bacterial cell membrane.
-
Membrane Disruption : As a hydrophobic molecule, eugenol readily partitions into the lipid bilayer of the cell membrane, altering its fluidity and integrity[14][15].
-
Inhibition of Membrane-Associated Enzymes : The disruption of the membrane structure leads to the inhibition of essential membrane-bound enzymes, including ATPases and histidine carboxylase[14].
-
Leakage of Cellular Components : The compromised membrane allows for the leakage of ions and other intracellular materials, ultimately leading to cell death[2][3][14].
Visualizing the Mechanisms and Workflows
Caption: Proposed antibacterial mechanism of this compound.
Caption: High-level comparison of antibacterial targets.
Caption: Workflow for antibacterial mechanism validation.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solution of the test compound (e.g., Rosmarinic acid) in a suitable solvent (e.g., DMSO)
-
Sterile multichannel pipette and reservoirs
-
Plate reader (optional, for OD600 readings)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Test Compound Dilutions: a. In the first column of the 96-well plate, add 100 µL of MHB to wells B-H. b. In well A1, add 200 µL of the highest concentration of the test compound to be tested (e.g., 2x the expected MIC). c. Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mix, then 100 µL from B1 to C1, and so on, down to well G1. Discard 100 µL from well G1. Well H1 will serve as the growth control (no compound).
-
Preparation of Bacterial Inoculum: a. Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to all wells (A1-H1), resulting in a final volume of 200 µL per well and a final bacterial concentration of ~5 x 10^5 CFU/mL. The compound concentrations are now halved to their final test concentrations.
-
Controls: a. Growth Control: Well H1 (bacteria, no compound). b. Sterility Control: A separate well containing 200 µL of MHB only (no bacteria, no compound).
-
Incubation: a. Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed by eye or by reading the optical density at 600 nm (OD600) with a plate reader. The MIC well will be the first clear well in the dilution series.
Protocol for Bacterial Membrane Permeability Assay using SYTOX Green
This assay measures the compromise of the bacterial plasma membrane.
Materials:
-
SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO)
-
Bacteria cultured to mid-log phase
-
Phosphate-buffered saline (PBS) or HEPES buffer
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Positive control (e.g., Polymyxin B or ethanol 70%)
-
Negative control (untreated bacteria)
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Bacterial Preparation: a. Centrifuge the mid-log phase bacterial culture, wash the pellet twice with sterile PBS or HEPES buffer. b. Resuspend the bacteria in the same buffer to an OD600 of 0.5.
-
Assay Setup: a. In the wells of the black microtiter plate, add 50 µL of the bacterial suspension. b. Add 50 µL of the test compound at 2x the final desired concentration (this will be diluted to 1x in the well). Include wells for positive and negative controls. c. Add SYTOX Green to all wells to a final concentration of 5 µM.
-
Measurement: a. Immediately place the plate in the fluorometric reader. b. Measure the fluorescence intensity every 2 minutes for a period of 30-60 minutes at room temperature, protected from light.
-
Data Analysis: a. Subtract the background fluorescence (buffer with SYTOX Green only). b. Plot the fluorescence intensity over time for each concentration of the test compound and controls. A significant increase in fluorescence compared to the negative control indicates membrane permeabilization.
Protocol for Visualizing Bacterial Morphology via Scanning Electron Microscopy (SEM)
This protocol allows for the direct observation of structural damage to bacteria.
Materials:
-
Mid-log phase bacterial culture
-
Test compound (at MIC or MBC)
-
Poly-L-lysine coated coverslips or silicon chips
-
Primary fixative: 2.5% glutaraldehyde in cacodylate or phosphate buffer
-
Secondary fixative: 1% osmium tetroxide in the same buffer
-
Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Critical point dryer or chemical drying agent (e.g., hexamethyldisilazane - HMDS)
-
SEM stubs and carbon tape
-
Sputter coater with a gold or gold-palladium target
Procedure:
-
Sample Preparation: a. Incubate the bacterial suspension with the test compound (at MIC or MBC) for a predetermined time (e.g., 1-4 hours). An untreated control must be run in parallel. b. Place a poly-L-lysine coated coverslip into the bacterial suspension to allow for cell adhesion.
-
Fixation: a. Gently wash the coverslip with buffer to remove non-adherent cells. b. Immerse the coverslip in the primary fixative (2.5% glutaraldehyde) for at least 2 hours at 4°C. c. Wash the coverslip three times with buffer. d. Immerse in the secondary fixative (1% osmium tetroxide) for 1-2 hours at room temperature. e. Wash three times with distilled water.
-
Dehydration: a. Dehydrate the sample by immersing the coverslip in a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each concentration.
-
Drying: a. Critical point dry the sample according to the instrument's instructions. Alternatively, for chemical drying, immerse in HMDS for 10 minutes, remove, and allow to air dry in a fume hood.
-
Mounting and Coating: a. Mount the dried coverslip onto an SEM stub using carbon tape. b. Sputter coat the sample with a thin layer of gold or gold-palladium to make it conductive.
-
Imaging: a. Image the samples using a scanning electron microscope. Observe for changes in cell morphology, such as cell lysis, surface roughening, or filamentation, in the treated samples compared to the untreated controls.
References
- 1. Application of Rosmarinic Acid with Its Derivatives in the Treatment of Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol, citral, and hexanal, alone or in combination with heat, affect viability, biofilm formation, and swarming on Shiga-toxin-producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular ATP concentration is a key regulator of bacterial cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosmarinic acid inhibits some metabolic enzymes including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Rosmarinyl Glucoside and Caffeyl Glucoside in Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced skincare ingredients, Rosmarinyl glucoside and Caffeyl glucoside have emerged as potent contenders for addressing a variety of dermatological concerns. Both are stabilized glycosides of well-known polyphenols—rosmarinic acid and caffeic acid, respectively—designed to enhance stability and bioavailability in cosmetic formulations. This guide provides a comprehensive comparative analysis of their performance in skin treatments, supported by available experimental data and detailed methodologies.
I. Overview and Chemical Structure
This compound is a derivative of rosmarinic acid, a natural polyphenol found in plants like rosemary. The attachment of a glucose molecule to rosmarinic acid improves its water solubility and stability, allowing for more effective delivery to the skin.[1] Once absorbed, it is believed to be metabolized back to its active form, rosmarinic acid.
Caffeyl glucoside is similarly produced by attaching a glucose molecule to caffeic acid, a potent antioxidant found in coffee and various plants. This glycosylation process enhances the stability and skin compatibility of caffeic acid, making it a gentler yet effective ingredient for topical applications.[2][3]
II. Comparative Performance Data
While direct head-to-head comparative studies with quantitative data for this compound and Caffeyl glucoside are limited in publicly available literature, their efficacy can be inferred from studies on their aglycones (rosmarinic acid and caffeic acid) and from manufacturer-provided data.
Table 1: Comparative Efficacy of this compound and Caffeyl Glucoside
| Parameter | This compound | Caffeyl Glucoside |
| Primary Functions | Antioxidant, Anti-inflammatory, Anti-aging, Soothing | Antioxidant, Anti-inflammatory, Skin Conditioning, Photoprotective |
| Antioxidant Activity | Manufacturer data indicates time-released antioxidant activity.[4][5] Studies on rosmarinic acid show potent radical scavenging. | Claimed to have strong antioxidant effects, neutralizing free radicals from UV and pollution.[2][6] |
| Anti-inflammatory Action | Inhibits inflammatory pathways.[7] | Possesses notable anti-inflammatory effects.[3][8] |
| Enzyme Inhibition | Inhibits collagenase (MMP-1) and hyaluronidase.[1][4][5][7] | Data on specific enzyme inhibition is not readily available. |
| Collagen Protection | Protects the extracellular matrix, including collagen.[1] | Indirectly protects skin proteins through antioxidant action.[2] |
| Hyaluronic Acid Protection | Inhibits hyaluronidase, the enzyme that degrades hyaluronic acid.[1][4][7] | Information not specified. |
| Soothing & Redness Reduction | Effective in soothing irritated skin and reducing redness. | Known for its gentle nature and suitability for sensitive skin. |
III. Mechanisms of Action & Signaling Pathways
The therapeutic effects of this compound and Caffeyl glucoside are attributed to their modulation of key signaling pathways involved in inflammation and oxidative stress.
This compound: Nrf2-Mediated Antioxidant Response
Rosmarinic acid, the active component of this compound, has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.
Workflow for Nrf2 Activation by this compound:
Caffeyl Glucoside: Inhibition of the NF-κB Inflammatory Pathway
Caffeic acid and its derivatives are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.
Workflow for NF-κB Inhibition by Caffeyl Glucoside:
IV. Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of cosmetic ingredients. Below are representative methodologies for key assays.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound and Caffeyl glucoside.
Methodology:
-
Prepare stock solutions of this compound, Caffeyl glucoside, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well microplate, add various concentrations of the test compounds and the positive control.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow for DPPH Assay:
In Vitro Anti-inflammatory Activity: Inhibition of Prostaglandin E2 (PGE2) Production
Objective: To assess the ability of this compound and Caffeyl glucoside to inhibit the production of the pro-inflammatory mediator PGE2 in skin cells.
Methodology:
-
Culture human keratinocytes or dermal fibroblasts in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or Caffeyl glucoside for a specified time (e.g., 2 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or stimulating with UV radiation.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage inhibition of PGE2 production is calculated relative to the stimulated, untreated control.
In Vitro Anti-aging Activity: Collagenase (MMP-1) Inhibition Assay
Objective: To evaluate the potential of this compound and Caffeyl glucoside to inhibit the activity of collagenase (MMP-1), an enzyme that degrades collagen.
Methodology:
-
Use a commercially available MMP-1 inhibitor assay kit. These kits typically provide a fluorogenic MMP-1 substrate, active MMP-1 enzyme, and a known inhibitor as a positive control.
-
In a 96-well microplate, add the MMP-1 enzyme, the fluorogenic substrate, and various concentrations of the test compounds (this compound and Caffeyl glucoside).
-
Incubate the plate at 37°C for a specified time, protected from light.
-
During the incubation, the MMP-1 enzyme will cleave the substrate, resulting in an increase in fluorescence.
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
The percentage inhibition of MMP-1 activity is calculated by comparing the fluorescence of the test wells to the control wells (with enzyme but no inhibitor).
V. Conclusion
Both this compound and Caffeyl glucoside represent significant advancements in the development of stable and effective polyphenol-based ingredients for skin treatments. This compound demonstrates a multi-faceted approach to anti-aging by not only providing antioxidant and anti-inflammatory benefits but also by directly inhibiting key enzymes responsible for the degradation of the extracellular matrix. Caffeyl glucoside stands out for its potent antioxidant and skin-conditioning properties, with a particularly gentle profile suitable for sensitive skin.
The choice between these two ingredients would depend on the specific desired outcomes of a formulation. For targeted anti-aging products focused on preserving collagen and hyaluronic acid, this compound appears to be a strong candidate. For formulations aimed at broad antioxidant protection and soothing sensitive skin, Caffeyl glucoside is an excellent option. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their performance and to establish optimal concentrations for various dermatological applications.
References
- 1. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 Activation in Keratinocytes: A Central Role in Diabetes-Associated Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeyl Glucoside (Explained + Products) [incidecoder.com]
- 4. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rosmarinic Acid Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Nrf2 in keratinocytes causes chloracne (MADISH)-like skin disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Naturally Derived Rosmarinyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, is a stabilized, water-soluble compound with significant potential in dermatological and therapeutic applications.[1] Upon topical application and penetration of the skin barrier, it is converted back to its active form, rosmarinic acid, a well-documented antioxidant and anti-inflammatory agent.[1] This guide provides a comparative overview of the potential efficacy of synthetically produced versus naturally derived this compound.
It is important to note that while extensive research exists on the biological activities of rosmarinic acid and its derivatives from natural sources, there is a lack of publicly available studies directly comparing the efficacy of synthetic versus naturally derived this compound. Therefore, this guide will focus on the known biological activities of this compound (via rosmarinic acid), provide a framework for evaluating and comparing the two forms through detailed experimental protocols, and illustrate the key signaling pathways involved in its mechanism of action.
Biological Activities and Mechanisms of Action
This compound exerts its effects primarily through its conversion to rosmarinic acid. The biological activities are therefore attributable to the known mechanisms of rosmarinic acid.
Antioxidant Properties
Rosmarinic acid is a potent antioxidant that can neutralize free radicals and reduce oxidative stress.[2][3] Its antioxidant mechanism is multifaceted, involving:
-
Direct scavenging of reactive oxygen species (ROS): Rosmarinic acid can directly neutralize harmful free radicals, preventing cellular damage.[3]
-
Upregulation of antioxidant enzymes: It can enhance the body's natural antioxidant defenses by increasing the expression of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3]
-
Activation of the Nrf2 pathway: Rosmarinic acid has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5]
Anti-inflammatory Properties
Rosmarinic acid exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[6][7] Its anti-inflammatory mechanisms include:
-
Inhibition of the NF-κB pathway: Rosmarinic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[6][8]
-
Modulation of MAPK signaling: It can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses.[6]
-
Reduction of pro-inflammatory cytokines: Studies have shown that rosmarinic acid can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7]
-
Inhibition of collagenase and hyaluronidase: this compound has been reported to inhibit enzymes that degrade the extracellular matrix, such as collagenase and hyaluronidase, thereby protecting skin structure.[9][10]
Data on Biological Activities of Rosmarinic Acid and its Glucoside
The following table summarizes the key biological activities of rosmarinic acid and its glucoside based on available literature. It is important to note that these studies primarily utilize naturally derived compounds.
| Biological Activity | Key Findings | Relevant Signaling Pathways |
| Antioxidant | Potent free radical scavenger; upregulates antioxidant enzymes. | Nrf2 |
| Anti-inflammatory | Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); inhibits COX and 5-LOX pathways. | NF-κB, MAPK |
| Matrix Protection | Inhibits collagenase and hyaluronidase activity. | Not explicitly detailed in search results. |
| Neuroprotection | Protects neurons from oxidative damage. | Not explicitly detailed in search results. |
| Antimicrobial | Exhibits activity against various bacteria. | Not explicitly detailed in search results. |
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of synthetic and naturally derived this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.
Antioxidant Efficacy Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, and its color changes from purple to yellow, leading to a decrease in absorbance.[11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Synthetic this compound
-
Naturally derived this compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test samples: Prepare stock solutions of synthetic and naturally derived this compound in methanol. Create a series of dilutions from the stock solutions.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test samples (synthetic and natural this compound) and the positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Anti-inflammatory Efficacy Assessment: Cytokine Release in LPS-stimulated Macrophages
This assay evaluates the ability of a compound to reduce the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Synthetic this compound
-
Naturally derived this compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of synthetic and naturally derived this compound for 1-2 hours.
-
Include a vehicle control (medium only).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve. Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by rosmarinic acid, the active form of this compound.
Caption: NF-κB Anti-inflammatory Signaling Pathway of Rosmarinic Acid.
References
- 1. This compound | Cosmetic Ingredients Guide [ci.guide]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. Rosmarinyl™ Glucoside | Givaudan [givaudan.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rosmarinyl Glucoside Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of rosmarinyl glucoside, a key bioactive compound, is crucial for research, quality control, and the development of new therapeutics. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound. The information presented is based on validated methods for closely related compounds, such as rosmarinic acid and other glucosides, to provide a comprehensive overview in the absence of direct comparative studies for this compound itself.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics for each method.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.996[1] |
| Limit of Detection (LOD) | 1.6 µg/mL | ~0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 4.9 µg/mL | 1 ng/mL[1][2] |
| Precision (RSD%) | < 2% | < 13.5%[2] |
| Accuracy (Recovery %) | 103.38 - 106.47% | 85 - 115%[3] |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorbance.[4] | High; utilizes parent and product ion transitions for specific identification and quantification.[4] |
| Analysis Time | Longer run times (typically 15-30 minutes).[4] | Shorter run times (typically 2-10 minutes) due to smaller particle size columns.[4] |
| Cost & Complexity | Lower initial instrument cost and less complex operation.[4] | Higher initial instrument cost and requires more specialized expertise for operation and data analysis.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Sample Preparation (General Protocol)
A robust sample preparation protocol is fundamental for accurate quantification and to minimize matrix effects.
-
Grinding: Dry the plant material or tissue sample and grind it into a fine powder (e.g., 40-60 mesh).[4]
-
Extraction:
-
Accurately weigh a specific amount of the powdered sample (e.g., 0.5 g).[4]
-
Add a defined volume of a suitable solvent mixture, such as methanol-water (70:30, v/v).[4]
-
Employ an efficient extraction technique, such as ultrasonic-assisted extraction for 30 minutes at room temperature.[4]
-
Centrifuge the extract at high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid debris.[4]
-
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter prior to injection into the chromatographic system to remove fine particulates.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of phenolic compounds.
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.[5]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.5% acetic acid in water) and an organic solvent like acetonitrile or methanol is typical.[5][6]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: Detection is typically carried out at the maximum absorbance wavelength for the analyte, which is around 330 nm for rosmarinic acid and related compounds.[5][7]
-
Injection Volume: A typical injection volume is 20 µL.
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex biological matrices.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A sub-2 µm particle size column, such as an Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm), is used for high-resolution separation.[8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture, such as 10 mM ammonium acetate, methanol, and acetonitrile, is often employed.[1]
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.[1][2]
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is generally suitable for phenolic compounds.[4]
-
MS/MS Detection: Detection is performed in the Multiple Reaction Monitoring (MRM) mode.[4] Specific precursor and product ion transitions for this compound would need to be determined and optimized.
-
Injection Volume: A smaller injection volume, typically 2-5 µL, is used.[2][4]
Workflow for Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods or laboratories produce comparable results, which is a critical aspect of method transfer and multi-site studies.[9]
Caption: A typical workflow for the cross-validation of two analytical methods.
Disclaimer: The quantitative data and protocols presented in this guide are based on published literature for rosmarinic acid and other related glucosides due to the limited availability of direct cross-validation studies for this compound. These should be adapted and validated for the specific matrix and application.
References
- 1. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS-based bioanalytical method for quantification of salviaflaside and rosmarinic acid in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. phcogj.com [phcogj.com]
- 8. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Correlating In Vitro and In Vivo Results for Rosmarinyl Glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rosmarinyl glucoside, a stabilized derivative of rosmarinic acid, is emerging as a compound of interest for various therapeutic and cosmetic applications. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for this compound and its active form, rosmarinic acid. By examining the available scientific literature, we aim to correlate the laboratory findings with the observed effects in living organisms, offering valuable insights for researchers and developers in the pharmaceutical and dermatological fields.
From the Lab Bench to Preclinical Models: Understanding the Action of this compound
This compound is designed to overcome the inherent instability and low water solubility of rosmarinic acid, a potent antioxidant and anti-inflammatory compound.[1][2] The addition of a glucose molecule enhances its stability in formulations.[2] Upon topical application, it is believed that enzymes in the skin hydrolyze the glucoside, releasing the active rosmarinic acid to exert its biological effects.[2] Therefore, to understand the in vivo potential of this compound, it is crucial to first examine the extensive in vitro and in vivo data available for rosmarinic acid.
In Vitro Efficacy: A Look at the Cellular and Molecular Mechanisms
Rosmarinic acid has demonstrated a range of biological activities in laboratory settings. Its primary modes of action include potent antioxidant and anti-inflammatory effects, as well as the inhibition of enzymes involved in tissue degradation.
Antioxidant Activity
Rosmarinic acid is a powerful free radical scavenger. Its antioxidant capacity has been quantified in various assays, as detailed in the table below.
| In Vitro Antioxidant Activity of Rosmarinic Acid | |
| Assay | IC50 / Activity |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | IC50: 1.3 ± 0.1 μg/mL |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Higher activity than Trolox (a vitamin E analog) |
Anti-inflammatory Effects
Rosmarinic acid has been shown to modulate key inflammatory pathways. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory mediators.
| In Vitro Anti-inflammatory Activity of Rosmarinic Acid | |
| Target | Effect |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent reduction in production in cell models.[3] |
| NF-κB Signaling Pathway | Inhibition of activation, a key regulator of inflammation.[4] |
Enzyme Inhibition
Rosmarinic acid can inhibit enzymes that degrade the extracellular matrix, suggesting potential anti-aging and tissue-protective properties.
| In Vitro Enzyme Inhibition by Rosmarinic Acid | |
| Enzyme | IC50 / Inhibition |
| Collagenase | Significant inhibition reported. |
| Hyaluronidase | IC50: 24.3 µg/mL.[5] |
In Vivo Correlation: Translating In Vitro Findings to Preclinical Models
The in vitro activities of rosmarinic acid are mirrored in various in vivo models, providing a crucial link between cellular effects and physiological responses. As this compound is a prodrug of rosmarinic acid, these in vivo results for rosmarinic acid are highly indicative of the potential efficacy of its glucosylated form, particularly in topical applications.
Anti-inflammatory and Analgesic Effects
In animal models of inflammation, rosmarinic acid has demonstrated significant efficacy.
| In Vivo Anti-inflammatory Activity of Rosmarinic Acid | |
| Model | Results |
| Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw swelling. |
| Psoriasis-like skin inflammation in mice (topical application) | Significant reduction in edema and levels of TNF-α and IL-6. |
| UVB-induced skin damage in mice (topical application) | Reduction in edema and oxidative stress markers. |
Pharmacokinetics of Rosmarinic Acid
A critical consideration for in vivo efficacy is the bioavailability of the active compound. Studies on the oral administration of rosmarinic acid have revealed a key challenge.
| Pharmacokinetic Parameters of Oral Rosmarinic Acid in Rats | |
| Parameter | Value |
| Oral Bioavailability | 0.91% to 1.69% |
This poor oral bioavailability highlights the rationale for developing derivatives like this compound, which is designed for improved stability and delivery, particularly through topical routes where it can be converted to the active rosmarinic acid at the site of action.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
Caption: Anti-inflammatory signaling pathway of Rosmarinic Acid.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of typical protocols used in the evaluation of rosmarinic acid.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Rosmarinic acid is dissolved in a suitable solvent to create a series of dilutions.
-
Reaction: The DPPH solution is mixed with the sample dilutions in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution with solvent only). The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (rosmarinic acid) or vehicle (control) is administered, typically orally or intraperitoneally, at a specified time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each treatment group by comparing the increase in paw volume to that of the control group.
Conclusion
The available evidence strongly suggests that this compound serves as a stable and effective delivery vehicle for its active counterpart, rosmarinic acid. The potent in vitro antioxidant, anti-inflammatory, and enzyme-inhibiting properties of rosmarinic acid are well-documented and correlate with its observed efficacy in in vivo models of inflammation. While direct comparative quantitative data for this compound is still emerging, the existing body of research on rosmarinic acid provides a solid foundation for understanding the therapeutic potential of this stabilized compound. For researchers and developers, this compound represents a promising avenue for formulating effective topical products for a range of dermatological and cosmetic applications, leveraging the well-established biological activities of rosmarinic acid with improved stability and delivery characteristics. Future studies directly comparing the in vitro and in vivo performance of this compound and rosmarinic acid will be invaluable in further elucidating the advantages of this glucosylated derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Cosmetic Ingredients Guide [ci.guide]
- 3. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioassay of Rosmarinyl Glucoside: Reproducibility and Validation
For researchers, scientists, and drug development professionals, the rigorous and reproducible bioassay of natural compounds is paramount to unlocking their therapeutic potential. Rosmarinyl glucoside, a derivative of rosmarinic acid, has garnered significant interest for its antioxidant and anti-inflammatory properties, primarily through the protection of crucial extracellular matrix components like collagen and hyaluronic acid.[1][2] This guide provides a comparative overview of key bioassays for evaluating the efficacy of this compound, with a focus on data validation and experimental reproducibility.
Data Presentation: A Comparative Overview of Bioassay Performance
To ensure a clear and objective comparison, the following tables summarize the key quantitative parameters for evaluating this compound in various bioassays. It is important to note that while the methodologies are established, specific comparative data for this compound is not extensively available in peer-reviewed literature. Therefore, the tables include illustrative data for this compound alongside known values for the related compound, rosmarinic acid, and common standards to provide a comparative framework.
Table 1: Comparison of Antioxidant Bioassays
| Assay Type | Principle | Standard | Rosmarinic Acid IC50/EC50 | Illustrative this compound IC50/EC50 | Key Considerations |
| DPPH Radical Scavenging | Electron transfer | Trolox, Ascorbic Acid | ~5.5 µg/mL[3] | 5 - 15 µg/mL | Simple, rapid, and cost-effective. Results can be influenced by the solvent and pH.[4] |
| ABTS Radical Scavenging | Electron transfer | Trolox | Not widely reported | 2 - 10 µM | Applicable to both hydrophilic and lipophilic compounds. The radical is soluble in various solvents.[4] |
| Ferric Reducing Antioxidant Power (FRAP) | Electron transfer | FeSO4, Trolox | Not widely reported | 100 - 300 µM (FeSO4 equivalents) | Measures the ability to reduce ferric iron. The reaction is conducted at an acidic pH, which may not be physiologically relevant.[5] |
| Oxygen Radical Absorbance Capacity (ORAC) | Hydrogen atom transfer | Trolox | Not widely reported | 500 - 1500 µM (Trolox equivalents) | Measures the inhibition of peroxyl radical-induced oxidation. Considered more biologically relevant than electron transfer assays.[5] |
Table 2: Comparison of Enzyme Inhibition Bioassays
| Assay Type | Target Enzyme | Principle | Standard Inhibitor | Rosmarinic Acid IC50 | Illustrative this compound IC50 | Key Considerations |
| Collagenase Inhibition | Matrix Metalloproteinase-1 (MMP-1) | Fluorogenic or colorimetric substrate cleavage | EDTA, Epigallocatechin gallate (EGCG) | Not widely reported | 10 - 50 µM | Crucial for assessing anti-aging and tissue-protective effects. Assay sensitivity can be substrate-dependent.[6][7] |
| Hyaluronidase Inhibition | Hyaluronidase | Turbidimetric or colorimetric detection of remaining hyaluronic acid | Disodium cromoglycate, Apigenin | 24.3 µg/mL[8] | 20 - 100 µM | Relevant for evaluating anti-inflammatory and skin hydration properties. The source of the enzyme (e.g., bovine testes, bacterial) can influence results.[8] |
Experimental Protocols: Methodologies for Key Bioassays
Reproducibility in bioassays is critically dependent on detailed and consistent experimental protocols. The following sections outline the methodologies for the key assays discussed.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.
-
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a standard antioxidant.
-
Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Enzyme Inhibition Assays
1. Collagenase Inhibition Assay
-
Principle: This assay measures the inhibition of collagenase activity, typically using a synthetic fluorogenic substrate like N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA).[7] Cleavage of the substrate by collagenase results in a change in fluorescence or absorbance.
-
Protocol:
-
Prepare a solution of collagenase from Clostridium histolyticum in Tricine buffer (pH 7.5).
-
Prepare a solution of the substrate FALGPA in the same buffer.
-
Prepare a series of dilutions of this compound and a standard inhibitor (e.g., EDTA).
-
In a 96-well plate, pre-incubate the collagenase solution with each sample dilution for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Hyaluronidase Inhibition Assay
-
Principle: This turbidimetric assay is based on the precipitation of undigested hyaluronic acid by an acidic albumin solution. The turbidity is inversely proportional to the hyaluronidase activity.[9]
-
Protocol:
-
Prepare a solution of hyaluronidase from bovine testes in an appropriate buffer (e.g., acetate buffer, pH 7.0).
-
Prepare a solution of hyaluronic acid as the substrate.
-
Prepare a series of dilutions of this compound and a standard inhibitor.
-
Pre-incubate the enzyme with the sample dilutions for 10 minutes at 37°C.
-
Add the hyaluronic acid solution to start the reaction and incubate for 45 minutes at 37°C.
-
Stop the reaction by adding an acidic albumin solution.
-
After 10 minutes, measure the turbidity at 600 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Figure 1. A generalized experimental workflow for in vitro bioassays.
Figure 2. Inhibition of pro-inflammatory signaling pathways by this compound.
Validation and Reproducibility: Cornerstones of Reliable Bioassays
-
Positive and Negative Controls: The inclusion of a known active compound (positive control) and a vehicle control (negative control) in every experiment is essential to validate the assay's performance and to account for any background interference.
-
Standardization of Reagents: The source, purity, and concentration of all reagents, including enzymes, substrates, and buffers, should be consistent across experiments.
-
Instrument Calibration: Regular calibration and performance checks of laboratory equipment, such as pipettes and microplate readers, are crucial for accurate and precise measurements.
-
Intra- and Inter-Assay Variability: Performing replicate experiments on different days and with different batches of reagents helps to assess the robustness and reproducibility of the assay. The coefficient of variation (CV) should be monitored and kept within acceptable limits.
-
Data Analysis: The methods used for data analysis, including curve fitting for IC50 determination, should be standardized and consistently applied.
By adhering to these principles of validation and reproducibility, researchers can generate high-quality, reliable data that will facilitate the accurate assessment of this compound's biological activities and pave the way for its potential therapeutic applications.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | Cosmetic Ingredients Guide [ci.guide]
- 3. Rosmarinic acid extract for antioxidant, antiallergic, and α-glucosidase inhibitory activities, isolated by supramolecular technique and solvent extraction from Perilla leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Anti-collagenase, anti-elastase and anti-oxidant activities of extracts from 21 plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Comparative Analysis of Rosmarinyl Glucoside Content in Ocimum Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current knowledge on rosmarinyl glucoside content within the Ocimum genus. Due to a scarcity of direct comparative studies on this compound, this document also presents data on its precursor, rosmarinic acid, to offer a broader phytochemical context.
While various Ocimum (basil) species are known to be rich sources of phenolic compounds, quantitative data specifically comparing the content of this compound across different species is limited in publicly available scientific literature. However, the presence of related compounds and qualitative mentions of glycosides suggest that Ocimum is a promising genus for the exploration of these bioactive molecules. This guide summarizes the available data, provides detailed experimental protocols for analysis, and illustrates relevant biological pathways.
Quantitative Data on Phenolic Compounds in Ocimum Species
Given the limited data on this compound, a comparative analysis of its well-studied precursor, rosmarinic acid, can provide valuable insights into the phytochemical variability within the Ocimum genus.
| Ocimum Species | Plant Part | Rosmarinic Acid Content (per dry weight) | Reference |
| Ocimum basilicum (Green cultivar) | Leaves | 69.38 µg/g | [1] |
| Ocimum basilicum (Purple cultivar) | Leaves | 42.52 µg/g | [1] |
| Ocimum gratissimum | Aerial Parts | 4.45 µg/mg (in hydromethanolic extract) | |
| Ocimum tenuiflorum (syn. O. sanctum) | Leaves | 0.27% w/w (in ethanolic extract) |
Experimental Protocols
The following sections detail generalized methodologies for the extraction and quantification of phenolic compounds like this compound from Ocimum species, based on established protocols for similar compounds.
Extraction of Phenolic Glycosides
This protocol outlines a common procedure for extracting phenolic compounds, including glycosides, from plant material.
-
Sample Preparation: Dried and powdered leaves of the Ocimum species are used.
-
Extraction Solvent: A mixture of methanol or ethanol and water (e.g., 80% methanol) is a commonly used solvent for extracting polar phenolic compounds.
-
Extraction Method:
-
Maceration: The powdered plant material is soaked in the extraction solvent (e.g., 1:10 w/v) for a specified period (e.g., 24 hours) at room temperature with continuous agitation.
-
Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency, the mixture can be sonicated for a shorter period (e.g., 30 minutes).
-
Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus can also be employed for exhaustive extraction.
-
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of phenolic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution is commonly used, consisting of two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with a small percentage of acid.
-
The gradient program involves gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity.
-
-
Detection: The detector is set at a wavelength where this compound shows maximum absorbance (typically around 330 nm for rosmarinic acid and its derivatives).
-
Quantification: A calibration curve is generated using a certified standard of the specific this compound. The concentration of the analyte in the plant extract is then determined by comparing its peak area to the calibration curve.
Identification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the unambiguous identification and sensitive quantification of compounds in complex mixtures.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds.
-
Analysis:
-
Full Scan: To obtain the molecular weight of the compound.
-
Tandem MS (MS/MS): The parent ion corresponding to the molecular weight of this compound is fragmented to produce a characteristic fragmentation pattern, which serves as a fingerprint for identification.
-
-
Quantification: For highly sensitive and selective quantification, Multiple Reaction Monitoring (MRM) mode is used, where specific parent-to-daughter ion transitions for the target analyte are monitored.
Visualizing Experimental Workflows and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the analysis of this compound and its known biological signaling pathways.
References
Statistical Validation of Dose-Dependent Effects of Rosmarinyl Glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rosmarinyl glucoside, a stabilized and bioavailable form of rosmarinic acid, is gaining attention for its potent antioxidant and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the dose-dependent effects of this compound and related compounds found in Rosmarinus officinalis (rosemary), supported by experimental data from various studies. The information is intended to guide further research and drug development efforts by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects observed in studies on this compound and related rosemary compounds. It is important to note that much of the available data comes from studies on rosmarinic acid or rosemary extracts, which serve as a proxy for understanding the potential effects of this compound.
Table 1: Dose-Dependent Anti-Inflammatory Effects
| Compound/Extract | Model System | Biomarker | Concentration/Dose | Observed Effect | Statistical Significance | Source |
| This compound (RGC) Combination | Human Keratinocytes | IL-8 Release | 1% | 43% inhibition | p < 0.01 | [3] |
| 2.5% | 67% inhibition | p < 0.01 | [3] | |||
| VEGF Release | 1.5% | 33% inhibition | p < 0.01 | [3] | ||
| 2.5% | 37% inhibition | p < 0.01 | [3] | |||
| Rosmarinic Acid | LPS-induced mouse mastitis | TNF-α, IL-1β, IL-6 | Dose-dependent | Reduction in cytokine levels | Not specified | [4][5] |
| Rosmarinic Acid | Human T-cells | Apoptosis | Dose-dependent | Preferential apoptosis of activated T-cells | Not specified | [6] |
| Rosmarinus officinalis Extract | in vivo (rats) | Paw Edema | 400 mg/kg (gavage) | Significant anti-inflammatory activity | Not specified | [7] |
| Rosmarinic Acid | in vivo (rats) | Paw Edema | 10 mg/kg (IP) | Significant anti-inflammatory activity | Not specified | [7] |
Table 2: Dose-Dependent Antioxidant Effects
| Compound/Extract | Assay | IC50 Value | Source |
| Rosmarinus officinalis Ethanolic Extract | DPPH Radical Scavenging | 0.176 - 0.236 mg/mL | [8] |
| Rosmarinus officinalis Essential Oil | DPPH Radical Scavenging | 77.6 µl/ml | [9] |
| Rosmarinus officinalis Aqueous Extract | Antioxidant Activity Test | 16.95 µg/ml | [10] |
Table 3: Dose-Dependent Antiproliferative Effects
| Compound/Extract | Cell Line | Assay | IC50 Value | Source |
| Rosmarinus officinalis Ethanolic Extract | Human Prostate Cancer (LNCaP) | WST-1 | 14.15 - 15.04 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Cell Viability and Proliferation Assay (WST-1)
-
Objective: To assess the dose-dependent effect of a compound on cell viability and proliferation.
-
Methodology:
-
Human prostate cancer cells (LNCaP) are seeded in 96-well plates and cultured.
-
Cells are treated with varying concentrations of the test compound (e.g., Rosmarinus officinalis ethanolic extract).
-
After a specified incubation period, WST-1 reagent is added to each well.
-
The plate is incubated to allow for the conversion of the tetrazolium salt WST-1 to formazan by metabolically active cells.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
-
DPPH Radical Scavenging Assay
-
Objective: To determine the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound (e.g., rosemary extract) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.[8][9]
-
Cytokine Release Assay (ELISA)
-
Objective: To quantify the dose-dependent effect of a compound on the release of specific cytokines (e.g., IL-8, VEGF) from cells.
-
Methodology:
-
Cells (e.g., human keratinocytes) are cultured and stimulated with an inflammatory agent (e.g., IL-1β) in the presence of varying concentrations of the test compound (e.g., this compound combination).
-
The cell culture supernatant is collected after a defined incubation period.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed to measure the concentration of the target cytokine in the supernatant. This involves capturing the cytokine with a specific antibody, detecting it with another enzyme-linked antibody, and measuring the resulting colorimetric reaction.
-
The concentration of the cytokine is determined by comparing the absorbance to a standard curve.
-
The percentage inhibition of cytokine release is calculated relative to the stimulated control group.[3]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the rationale behind the validation studies.
Caption: Inflammatory signaling pathways inhibited by this compound.
Caption: Workflow for statistical validation of dose-dependent effects.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | Cosmetic Ingredients Guide [ci.guide]
- 3. Combination of new multifunctional molecules for erythematotelangiectatic rosacea disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 5. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. restorativemedicine.org [restorativemedicine.org]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of rosemary (Rosmarinus officinalis L.) essential oil and its hepatoprotective potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Antibacterial Activities of Rosmarinus officinalis aqueous extract with Study of The Pharmaco-Toxicological Effect [journals.ekb.eg]
A Comparative Analysis of the Insecticidal Efficacy of Rosmarinyl Glucoside and Chicoric Acid
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign insecticides has led to increased interest in plant-derived secondary metabolites. Among these, phenolic compounds like rosmarinyl glucoside and chicoric acid have demonstrated notable insecticidal properties. This guide provides a comparative overview of their insecticidal efficacy, supported by available experimental data, to aid researchers in the development of novel pest management strategies.
Quantitative Efficacy Comparison
A direct comparative study on the insecticidal activity of this compound and chicoric acid was conducted on the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. The results, summarized in the table below, indicate that chicoric acid exhibits slightly higher toxicity to this insect species.
| Compound | Insect Species | Metric | Value |
| Chicoric Acid | Rhynchophorus ferrugineus | LC50 | 1132 µg/mL[1] |
| This compound | Rhynchophorus ferrugineus | LC50 | 1275 µg/mL[1] |
| Chicoric Acid | Rhynchophorus ferrugineus | LD50 | 10.23 µ g/larva [1] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.
While data directly comparing the two compounds against other insect species is limited, studies on chicoric acid have shown its aphicidal properties against several aphid species, including Myzus persicae[2]. Research on rosmarinic acid, the aglycone of this compound, has also demonstrated insecticidal effects, suggesting the potential of its glycosylated form[3].
Mode of Action
The precise insecticidal mechanisms of this compound and chicoric acid are not yet fully elucidated but are believed to be multifaceted, typical of many phenolic compounds.
Chicoric Acid: As a phenolic acid, chicoric acid is thought to interfere with insect physiology in several ways. Phenolic compounds, in general, are known to inhibit the activity of crucial insect enzymes, such as digestive enzymes (e.g., proteases, amylases) and detoxification enzymes (e.g., glutathione S-transferases)[4][5]. By disrupting these enzymatic processes, chicoric acid may lead to reduced nutrient absorption, metabolic stress, and ultimately, mortality. Some studies also suggest that phenolic compounds can act as pro-oxidants in the insect gut, generating reactive oxygen species that cause cellular damage.
This compound: this compound is a glycoside of rosmarinic acid. The presence of the glucose moiety can influence its solubility, stability, and bioavailability. It is hypothesized that after ingestion by an insect, glucosidases in the insect's gut may cleave the glucose molecule, releasing the more active rosmarinic acid. Rosmarinic acid has been shown to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system[6][7]. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.
Experimental Protocols
Standardized bioassays are crucial for the accurate assessment and comparison of insecticidal compounds. The following outlines a general experimental workflow for determining the LC50 of a plant-derived compound against a target insect pest.
1. Compound Preparation:
-
Pure this compound and chicoric acid are dissolved in an appropriate solvent (e.g., acetone, ethanol, or dimethyl sulfoxide) to create stock solutions.
-
A series of dilutions are prepared from the stock solutions to achieve a range of concentrations for testing. A control group using only the solvent is also prepared.
2. Insect Rearing:
-
A healthy and uniform population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, and photoperiod). This ensures that the test subjects are of a similar age and physiological state.
3. Bioassay Methods: Several methods can be employed depending on the target insect and the nature of the compound. Common methods include:
-
Leaf-Dip Bioassay: Plant leaves, the natural food of the insect, are dipped into the different concentrations of the test solutions and the control solution. After the solvent evaporates, the leaves are placed in containers with the test insects.
-
Topical Application: A micro-applicator is used to apply a precise volume of the test solution directly onto the dorsal thorax of each insect.
-
Diet Incorporation: For insects that can be reared on an artificial diet, the test compounds are incorporated into the diet at various concentrations.
4. Data Collection:
-
Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.
5. Data Analysis:
-
The mortality data is corrected for any control mortality using Abbott's formula.
-
Probit analysis or a similar statistical method is used to determine the LC50 or LD50 values and their corresponding 95% confidence intervals.
Conclusion
The available data suggests that both this compound and chicoric acid are promising candidates for the development of bio-insecticides. Chicoric acid demonstrated slightly higher toxicity against the red palm weevil in the single direct comparative study found. However, further research is imperative to expand the knowledge base on their efficacy against a broader spectrum of insect pests. Elucidating their precise modes of action will be critical for optimizing their application and for managing the potential development of insect resistance. The detailed experimental protocols provided in this guide offer a framework for conducting such vital research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rosmarinic acid inhibits some metabolic enzymes including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Rosmarinyl Glucoside
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Rosmarinyl Glucoside, a non-hazardous substance, fostering a culture of safety and responsibility in your critical work.
Immediate Safety and Handling Protocols
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to good laboratory practices is crucial to ensure safety.
Personal Protective Equipment (PPE):
-
Gloves: Always handle with gloves. Inspect gloves before use and utilize proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
In Case of Accidental Release: If a spill occurs, the area should be contained to prevent further spread.
-
For liquid solutions: Collect, bind, and pump off spills.[1]
-
For solid form: Take up the material dry, avoiding the generation of dust.[1]
-
Clean the affected area thoroughly.
-
Dispose of contaminated materials, including cleaning supplies, in the same manner as the chemical waste.
Step-by-Step Disposal Procedure
Waste material must be disposed of in accordance with national and local regulations.[1] The following steps provide a general guideline for the proper disposal of this compound.
-
Do Not Mix: Keep this compound waste in its original or a clearly labeled, dedicated container. Do not mix it with other chemical waste.[1]
-
Container Management: Uncleaned, empty containers should be handled as if they still contain the product.[1]
-
Consult Local Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) office or your local waste disposal regulations to ensure full compliance.[2][3]
-
Waste Stream Determination: As a non-hazardous substance, it may be permissible to dispose of small quantities in the regular waste stream, depending on local regulations. However, it is best practice to dispose of it through a designated chemical waste stream.
-
Documentation: Maintain a log of all chemical waste disposals, including the name of the chemical, quantity, and date of disposal.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
While the Safety Data Sheet for this compound does not specify quantitative limits for disposal due to its non-hazardous nature, the following table summarizes key handling information.
| Parameter | Specification | Source |
| Hazard Classification | Not a hazardous substance or mixture | Sigma-Aldrich SDS[1] |
| Mixing with Other Waste | Not recommended; keep in original containers | Sigma-Aldrich SDS[1] |
| Empty Container Handling | Treat as the product itself | Sigma-Aldrich SDS[1] |
| Regulatory Compliance | Adhere to national and local regulations | Sigma-Aldrich SDS[1] |
By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
